Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate synthesis from [1.1.1]propellane
This guide details the synthesis of Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate (hereafter 1-I-3-CO2Et-BCP ). This molecule represents a critical "Exit Vector" building block in modern medicinal chemistry, serving as...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the synthesis of Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate (hereafter 1-I-3-CO2Et-BCP ). This molecule represents a critical "Exit Vector" building block in modern medicinal chemistry, serving as a bioisostere for para-substituted arenes with improved metabolic stability and solubility profiles.
The synthesis described below prioritizes the Anionic Relay Strategy via a 1,3-diiodo-BCP intermediate. Unlike radical atom-transfer methods (which fail due to the instability of alkoxycarbonyl radicals) or bulk diacid degradation methods (which are low-yielding on small scales), this route offers high precision for generating the asymmetric 1,3-substitution pattern directly from [1.1.1]propellane.
Strategic Overview & Mechanism
The Challenge of Asymmetry
[1.1.1]Propellane is inherently symmetrical. The challenge in synthesizing 1-I-3-CO2Et-BCP lies in breaking this symmetry to install two different functionalities (an iodide and an ester) at the bridgehead positions without inducing polymerization or ring fragmentation.
Direct radical addition of ethyl iodoformate (I-CO
Et) is not viable due to the rapid decarboxylation of the alkoxycarbonyl radical. Therefore, we utilize an Anionic Relay approach:
Symmetry Breaking (Radical/Bond Insertion): Quantitative conversion of propellane to 1,3-diiodobicyclo[1.1.1]pentane.[1]
Discrimination (Lithium-Halogen Exchange): Controlled mono-lithiation of the diiodide.
Functionalization (Electrophilic Trapping): Quenching the lithio-species with ethyl chloroformate.
Mechanistic Pathway
The transformation relies on the unique "inverted" hybridization of the bridgehead carbons, which stabilizes the intermediate carbanion.
Figure 1: Sequential functionalization pathway. The mono-lithiation step is the critical control point determining yield and purity.
Experimental Protocol
Safety Warning: [1.1.1]Propellane is volatile and potentially explosive if concentrated. Always handle solutions under inert atmosphere (Argon/Nitrogen) and avoid concentrating to dryness. t-Butyllithium is pyrophoric.
Phase 1: Synthesis of 1,3-Diiodobicyclo[1.1.1]pentane
This step activates the propellane core.[1] The reaction is spontaneous and exothermic.
Reagents:
[1.1.1]Propellane (approx.[1][2][3][4][5][6][7][8][9] 0.3 M solution in Et
O/Pentane).
Iodine (I
), resublimed.
Solvent: Diethyl Ether (anhydrous).
Protocol:
Setup: Charge a flame-dried round-bottom flask with the [1.1.1]propellane solution under Argon. Cool the solution to 0 °C using an ice bath.
Addition: Dissolve I
(1.05 equivalents relative to propellane) in a minimal amount of anhydrous EtO. Add this solution dropwise to the propellane.
Visual Cue: The violet color of iodine will disappear rapidly upon addition as it reacts with the propellane.
Endpoint: Continue addition until a faint pink/violet color persists, indicating a slight excess of iodine.
Workup: Wash the mixture with cold saturated aqueous Na
SO (sodium thiosulfate) to remove excess iodine. The organic layer should become colorless.
Isolation: Dry the organic layer over MgSO
, filter, and concentrate carefully under reduced pressure (keep bath < 20 °C) to afford 1,3-diiodobicyclo[1.1.1]pentane as a white crystalline solid.
Stability Note: This intermediate is light-sensitive.[10] Store in the dark at -20 °C if not used immediately.
Phase 2: Mono-Lithiation and Carboxylation
This is the precision step. The goal is to exchange one iodine for lithium without inducing double exchange or Wurtz-type coupling.
Reagents:
1,3-Diiodobicyclo[1.1.1]pentane (from Phase 1).
t-Butyllithium (1.7 M in pentane).
Ethyl Chloroformate (Cl-CO
Et), freshly distilled.
Solvent: THF/Et
O (4:1 ratio), anhydrous.
Protocol:
Dissolution: Dissolve 1,3-diiodobicyclo[1.1.1]pentane (1.0 equiv) in anhydrous THF/Et
O mixture. Cool the system to -78 °C (dry ice/acetone bath).
Exchange: Add t-BuLi (1.0 equiv) dropwise via syringe pump over 15 minutes.
Mechanistic Insight: The Li-I exchange is faster than the nucleophilic attack on the strained cage at this temperature.
Critical: Do not use excess t-BuLi; this will lead to the dilithio species.
Incubation: Stir at -78 °C for 20 minutes. The solution now contains 1-iodo-3-lithiobicyclo[1.1.1]pentane.
Warming: Allow the reaction to stir at -78 °C for 30 minutes, then slowly warm to 0 °C over 1 hour.
Quench: Quench with saturated aqueous NH
Cl.
Purification: Extract with Et
O, dry over NaSO, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Data Analysis & Troubleshooting
Expected Analytical Data
Metric
Specification
Notes
Appearance
Colorless oil or low-melting solid
Yellowing indicates iodine liberation.
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H NMR
2.65 (s, 6H, BCP-H)
The bridgehead protons appear as a singlet due to rapid tumbling/symmetry of the cage arms.
C NMR
~90 ppm (C-I), ~50 ppm (C-CO)
Distinctive shift of the bridgehead carbons.
Yield
60-75% (from Diiodide)
Losses usually occur during the volatile workup.
Troubleshooting Matrix
Observation
Root Cause
Corrective Action
Low Yield / Complex Mixture
Double lithiation (formation of 1,3-dicarboxylate)
Ensure strictly 1.0 equiv of t-BuLi is used. Verify titer of t-BuLi before use.
Recovery of Starting Material
Incomplete exchange
Ensure temperature is strictly -78 °C; warmer temps favor decomposition over exchange.
Product is Purple
Iodine contamination
Wash final ether solution with NaSO before evaporation.
Polymerization
Propellane instability
Ensure Phase 1 (Iodine addition) is kept cold (0 °C) and not too concentrated.
Comparative Analysis of Methods
Why choose the Diiodide route over others?
Figure 2: Decision logic for synthetic route selection. Method A is superior for generating the asymmetric iodo-ester.
References
Wiberg, K. B.; Waddell, S. T. (1990).[8] "Reaction of [1.1.1]propellane with free radicals."[1][2][3][8][10] Journal of the American Chemical Society. Link
Messner, M.; Kozhushkov, S. I.; de Meijere, A. (2011). "Preparation of 1,3-Diiodobicyclo[1.1.1]pentane." Organic Syntheses. Link
Zajc, B. (2009). "Bicyclo[1.1.1]pentanes: Synthesis and applications." Chemical Reviews.
Bunker, K. D.; Sach, N. W.; Huang, Q.; Richardson, P. F. (2011). "Scalable Synthesis of 1,3-Disubstituted Bicyclo[1.1.1]pentanes." Organic Letters. Link (Describes the general lithiation/trapping strategy).
Mykhailiuk, P. K. (2024).[4] "Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides." Nature Communications. Link (Modern context on propellane-iodide reactions).
The Linear Linker: Physicochemical & Synthetic Guide to Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate
[1] Introduction: The BCP Revolution in Medicinal Chemistry In the landscape of modern drug discovery, the escape from "flatland"—the over-reliance on planar aromatic rings—has elevated the bicyclo[1.1.1]pentane (BCP) mo...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Introduction: The BCP Revolution in Medicinal Chemistry
In the landscape of modern drug discovery, the escape from "flatland"—the over-reliance on planar aromatic rings—has elevated the bicyclo[1.1.1]pentane (BCP) motif to a position of prominence. Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate (CAS: 1936371-35-5) represents a high-value "bifunctional" building block within this class.[1]
This molecule is not merely a reagent; it is a strategic bioisostere for para-substituted phenyl rings and internal alkynes.[1] Its core value lies in its ability to maintain linear geometry (180° exit vectors) while significantly altering physicochemical parameters such as solubility, lipophilicity (LogP), and metabolic stability compared to its aromatic counterparts.
Key Architectural Features
Linearity: The bridgehead carbons (C1 and C3) provide a rigid, linear spacer (~1.85 Å distance) mimicking the para-phenyl vector (~2.8 Å) but with a smaller steric footprint.
Metabolic Hardening: Unlike phenyl rings susceptible to oxidation (e.g., P450 hydroxylation), the BCP cage is chemically robust and metabolically inert.
Orthogonal Reactivity: The molecule possesses two distinct "handles":
The Iodide (C-I): A site for lithium-halogen exchange, metallation, or cross-coupling.
The Ester (C-COOEt): A classic electrophile for hydrolysis, reduction, or amidation.
Physicochemical Profile
The following data aggregates experimental observations and high-confidence chemoinformatic predictions essential for handling this material.
Predicted.[1] Distillable under high vacuum; avoid prolonged heating at atmospheric pressure.[1]
LogP (Predicted)
2.3 - 2.6
More lipophilic than the non-iodinated parent, but less than many iodophenyl analogs.
Storage
2–8 °C, Dark , Inert Gas
Critical: The C-I bond is photosensitive. Store in amber vials under Argon/Nitrogen.
Solubility
DCM, THF, Et₂O, EtOAc
Immiscible with water.
Structural Visualization: The Bioisostere Concept
The following diagram illustrates why this molecule is chosen to replace phenyl rings in drug candidates.
Figure 1: Conceptual transition from planar aromatics to the BCP cage, highlighting the conservation of linearity with improved physicochemical properties.
Synthetic Utility & Reactivity
The utility of Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate is defined by the lability of the C-I bond.[1] While the ester functionality is standard, the bridgehead iodide allows for the generation of the bicyclo[1.1.1]pentyl anion , a nucleophile that is difficult to access by other means.
Primary Reaction Pathways
Lithium-Halogen Exchange (The "Killer App"):
Reaction with t-BuLi or i-PrMgCl[1]·LiCl (Turbo Grignard) generates the metallated species.[1] This is faster than proton transfer or nucleophilic attack on the ester (at low temps).[1]
Radical Cross-Coupling:
Under photoredox conditions, the C-I bond can generate a bridgehead radical for Giese-type additions or nickel-catalyzed cross-couplings.[1]
Sɴ1 Pathways (Restricted):
Unlike 1-iodo-BCP, the presence of the electron-withdrawing ester at the C1 position destabilizes the carbocation at C3, making Sɴ1 substitution difficult.
Objective: To generate the C3-anion via iodine-lithium exchange and trap it with an aldehyde (e.g., Benzaldehyde) to form a secondary alcohol.[1] This demonstrates the integrity of the BCP cage during metallation.[1]
Safety Note: tert-Butyllithium is pyrophoric.[1] This reaction requires strict anhydrous/anaerobic conditions.[1]
Quench: Stir for 30 minutes at -78 °C, then remove the cooling bath. Quench immediately with saturated aqueous NH₄Cl while still cold.
Workup: Extract with EtOAc (3x), dry over MgSO₄, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc).
Mechanistic Workflow Diagram
The following diagram details the reaction logic, emphasizing the competition between exchange and degradation.
Figure 2: Logic flow for Lithium-Halogen exchange, highlighting critical control points to prevent cage degradation.
Handling & Stability Validation
To ensure experimental success (Trustworthiness), researchers must validate the quality of this building block before use.
Quality Control (Self-Validating System)
Visual Inspection: Pure compound is clear to pale yellow.[1] Brown/Red indicates free iodine (decomposition).[1]
Remediation:[1] If colored, dissolve in Et₂O and wash with 10% Na₂S₂O₃ (sodium thiosulfate) to remove iodine, then re-distill or pass through a silica plug.
NMR Check:
¹H NMR (CDCl₃): Look for the bridgehead protons.[1] In the BCP core, the protons at the C2, C4, C5 positions usually appear as a singlet (or tight multiplet) around 2.3–2.5 ppm . The ethyl group will show the characteristic quartet (~4.1 ppm) and triplet (~1.2 ppm).[1]
¹³C NMR: The bridgehead carbons are distinct.[1] C-I is typically shielded (high field), while C-COOEt is deshielded.
Storage Protocol
Container: Amber glass vial with a PTFE-lined cap.[1]
Atmosphere: Argon backfill is mandatory after every use.[1]
Temperature: 2°C to 8°C. Freezing (-20°C) is acceptable but may cause phase separation if impurities are present.[1]
References
Baran, P. S., et al. Practical Synthesis of Bicyclo[1.1.1]pentanes. ChemRxiv, 2017. (Foundational work on scalable propellane functionalization).
[Link]
Anderson, J. M., et al. Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane. The Journal of Organic Chemistry, 2021.[4][5] (Discusses reactivity of iodo-BCP species).
[Link]
Mykhailiuk, P. K. Bicyclo[1.1.1]pentanes: Synthesis and Application. Organic & Biomolecular Chemistry, 2019.[6] (Review of BCP properties and bioisosterism).
[Link]
Advanced Technical Guide: Properties, Handling, and Synthetic Applications of CAS 1936371-35-5
Executive Summary In the modern landscape of medicinal chemistry, the drive to "escape from flatland" has elevated the importance of sp³-rich, three-dimensional scaffolds. Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the modern landscape of medicinal chemistry, the drive to "escape from flatland" has elevated the importance of sp³-rich, three-dimensional scaffolds. Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate (CAS 1936371-35-5) has emerged as a premier bifunctional building block for incorporating the bicyclo[1.1.1]pentane (BCP) motif into drug candidates. This guide provides an in-depth mechanistic analysis of its physicochemical properties, handling requirements, and divergent synthetic utility, empowering researchers to seamlessly integrate this bioisostere into advanced drug discovery pipelines.
Physicochemical Profiling & Handling
CAS 1936371-35-5 is characterized by a highly strained bicyclic core flanked by two orthogonal reactive handles: an ethyl ester for downstream functionalization (e.g., amidation, reduction) and an iodine atom that serves as a versatile linchpin for cross-coupling and radical chemistry.
Quantitative Data Summary
To ensure reproducibility and proper stoichiometric calculations, the core physicochemical parameters are summarized below:
Parameter
Value / Description
Chemical Name
Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate
CAS Registry Number
1936371-35-5
Molecular Formula
C₈H₁₁IO₂
Molecular Weight
266.08 g/mol
MDL Number
MFCD29037335
Physical Form
Liquid (at standard temperature and pressure)
Storage Conditions
2–8 °C, sealed under inert atmosphere (Argon/N₂)
Light Sensitivity
High (Requires storage in the dark to prevent C–I homolysis)
Handling Rationale: The carbon-iodine (C–I) bond at the bridgehead position of the BCP ring is susceptible to homolytic cleavage upon prolonged exposure to ambient light or elevated temperatures. Storing the reagent at 2–8 °C in amber vials under an inert atmosphere suppresses background radical generation and oxidative degradation, ensuring a consistent purity profile for sensitive catalytic reactions.
Mechanistic Utility in Drug Design
The strategic insertion of the BCP motif using CAS 1936371-35-5 is driven by its ability to act as a superior bioisostere for para-substituted benzenes, tert-butyl groups, and internal alkynes.
As demonstrated in recent literature on [1], replacing a flat aromatic ring with a BCP core fundamentally alters the pharmacokinetic profile of a lead compound:
Enhanced Metabolic Stability: Cytochrome P450 enzymes frequently oxidize electron-rich aromatic rings. The aliphatic, sterically shielded nature of the BCP core effectively blocks these metabolic liabilities.
Improved Aqueous Solubility: The disruption of planar π-π stacking interactions in the solid state lowers the crystal lattice energy, directly translating to higher aqueous solubility—a critical parameter for oral bioavailability.
Optimized Lipophilicity (clogP): The BCP group provides a lipophilic vector similar to a phenyl ring but with a higher fraction of sp³ carbons (Fsp³), which correlates strongly with clinical success rates.
The true value of CAS 1936371-35-5 lies in the orthogonal reactivity of its bridgehead iodine atom. Below are two field-proven, self-validating protocols detailing its use in metallation and photoredox catalysis.
Protocol A: Halogen-Metal Exchange and Negishi Cross-Coupling
This pathway leverages the C–I bond to generate a nucleophilic BCP-metal species, which is subsequently coupled to an aryl halide.
Mechanistic Causality: Direct Grignard formation with magnesium turnings often fails or leads to Wurtz-type homocoupling due to the strain of the BCP ring. Instead, we utilize Turbo-Grignard (
-PrMgCl·LiCl). The lithium chloride breaks the polymeric aggregates of the Grignard reagent, increasing its kinetic basicity and allowing the iodine-magnesium exchange to occur rapidly at low temperatures (-20 °C), thereby preserving the integrity of the strained bicyclic core.
Step-by-Step Methodology:
Preparation: In a flame-dried Schlenk flask under Argon, dissolve CAS 1936371-35-5 (1.0 equiv, 1.0 mmol) in anhydrous THF (0.2 M). Cool the solution to -20 °C.
Exchange: Add
-PrMgCl·LiCl (1.1 equiv, 1.3 M in THF) dropwise over 5 minutes. Stir for 30 minutes at -20 °C.
Self-Validation (Quench Test): Extract a 50 µL aliquot and quench with D₂O. Analyze via GC-MS. The presence of the deuterated BCP-ester (m/z = 141) and the absence of the starting iodide validates complete metallation. Do not proceed if starting material remains.
Transmetalation: Add a solution of anhydrous ZnCl₂ (1.2 equiv, 1.0 M in THF) to the flask. Warm to room temperature over 15 minutes to form the BCP-zincate.
Cross-Coupling: Add the target aryl bromide (0.8 equiv) and Pd(dppf)Cl₂ (5 mol%). Heat the mixture to 60 °C for 12 hours.
Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via silica gel chromatography.
Recent advances in the [2] have highlighted the efficiency of generating bridgehead radicals via photoredox catalysis.
Mechanistic Causality: The weak bridgehead C–I bond is an ideal candidate for Single Electron Transfer (SET). By irradiating an Iridium photocatalyst with blue light, the catalyst reaches a highly reducing triplet excited state. It transfers an electron to the BCP-iodide, expelling an iodide anion and generating an electrophilic, carbon-centered BCP radical. This radical rapidly adds to protonated heteroarenes (Minisci-type addition).
Step-by-Step Methodology:
Reaction Setup: In a 10 mL photochemical vial, combine CAS 1936371-35-5 (1.5 equiv), the target heteroarene (1.0 equiv), fac-Ir(ppy)₃ (2 mol%), and K₂HPO₄ (2.0 equiv).
Solvent Addition: Add degassed DMSO (0.1 M). Seal the vial under a nitrogen atmosphere.
Irradiation: Irradiate the vial using a 440 nm blue LED photoreactor at room temperature for 16 hours, ensuring robust cooling to maintain ambient temperature.
Self-Validation (Dark Control): Set up an identical parallel reaction wrapped entirely in aluminum foil. After 16 hours, LC-MS analysis of the dark control must show 100% recovery of the starting iodide. This validates that the reaction is an obligate photochemical process and rules out thermal background degradation.
Workup: Dilute the irradiated mixture with water, extract with dichloromethane, concentrate, and purify via preparative HPLC.
Reaction Pathway Visualization
The following diagram illustrates the divergent synthetic logic applied to CAS 1936371-35-5, mapping the transition from the stable iodide precursor to complex, drug-like scaffolds.
Divergent synthetic pathways of CAS 1936371-35-5 via metallation and photoredox catalysis.
References
Title: 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes
Source: Proceedings of the National Academy of Sciences (PNAS)
URL: [Link]
Title: Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations
Source: Nature Synthesis
URL: [Link]
Exploratory
Molecular structure and conformation of Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate
Technical Whitepaper: Structural Dynamics and Synthetic Utility of Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate Executive Summary & Strategic Importance Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate (E-3-IBCP) repre...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Whitepaper: Structural Dynamics and Synthetic Utility of Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate
Executive Summary & Strategic Importance
Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate (E-3-IBCP) represents a critical "exit vector" scaffold in modern medicinal chemistry. As the industry moves away from flat, sp²-rich aromatic systems ("Escape from Flatland"), the bicyclo[1.1.1]pentane (BCP) core has emerged as the premier saturated bioisostere for para-substituted phenyl rings and tert-butyl groups.
Why this specific molecule?
E-3-IBCP is not merely a curiosity; it is a bifunctional linchpin.
The Iodine Handle (C3): A "soft" electrophile primed for metal-halogen exchange (generating a nucleophilic bridgehead lithio-species) or transition-metal catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).
The Ester Handle (C1): A masked carboxylic acid, allowing for downstream amide coupling or reduction to primary alcohols/amines.
The Geometry: It provides a rigid, linear spacer (~1.87 Å transannular distance) that mimics the geometry of a benzene ring but with significantly improved aqueous solubility and metabolic stability due to its high sp³ fraction (Fsp³ = 1.0).
Molecular Architecture & Conformation
The utility of E-3-IBCP is dictated by its unique cage physics. Unlike flexible alkyl chains, the BCP cage is a rigid rod.
The BCP Cage Dynamics
The [1.1.1] bicyclic system is highly strained (~65 kcal/mol) but kinetically stable.
Bridgehead-Bridgehead Interaction: The C1 and C3 carbons are separated by approximately 1.85–1.87 Å. While no formal bond exists, there is a strong "through-space" interaction (orbital overlap) that facilitates electronic communication between the iodide and the ester.
Pucker: Unlike larger bicyclics, the BCP cage does not pucker significantly; it maintains D3h symmetry in the unsubstituted core.
Ester Rotational Freedom
While the cage is rigid, the ethyl ester at C1 introduces a specific degree of motional freedom.
Conformational Lock: The carbonyl oxygen tends to eclipse one of the C1-C2 bonds of the cage to minimize steric clash, though the barrier to rotation is low.
Dipole Alignment: The C-I bond and the C=O bond vectors are collinear but opposed, creating a distinct dipole moment that influences solubility in polar aprotic solvents (DMSO, DMF) used in coupling reactions.
Defines the "spacer" length (shorter than p-phenylene ~2.8 Å).
C3–I Bond Length
2.14 Å
Typical for sp³-iodide; labile for oxidative addition.
C1–C(O) Bond
1.52 Å
Standard sp³–sp² single bond.
LogP (Predicted)
~2.8
Lipophilic enough for cell permeability; lower than phenyl analogs.
TPSA
26.3 Ų
Polar surface area dominated by the ester.
Synthetic Pathways & Process Chemistry
The synthesis of E-3-IBCP requires a strategy of "symmetry breaking." We begin with the symmetric [1.1.1]propellane or the 1,3-dicarboxylic acid and must differentiate the two bridgehead positions.
The "Symmetry Breaking" Protocol
The most robust scalable route avoids direct radical addition of iodo-esters (which often yields polymerized byproducts) and instead utilizes the Hunsdiecker-type decarboxylative iodination.
Workflow Logic:
Scaffold Generation: Synthesis of BCP-1,3-dicarboxylic acid from propellane.
Differentiation: Conversion to the mono-ethyl ester.
Functionalization: Conversion of the free acid to the iodide.
Figure 1: The strategic pathway for symmetry breaking of the BCP core to yield the target iodide.
Detailed Experimental Protocol
Step 1: Synthesis of Mono-ethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate
Procedure: Reflux the diacid in ethanol. Monitor via TLC. It is often easier to drive this to the diester first, then perform a controlled hydrolysis using 1.0 eq of KOH in ethanol/water to isolate the mono-ester. This ensures higher purity than stopping the esterification halfway.
Purification: Acid-base extraction.[1] The diester remains in organics; the diacid remains in water; the mono-ester is extracted at pH 4-5.
Step 2: Decarboxylative Iodination (The Critical Step)
Rationale: We replace the free carboxyl group with iodine.
Reagents: Mono-ester (1.0 eq), (Diacetoxyiodo)benzene (1.1 eq), Iodine (I2, 1.0 eq), in CCl4 or DCE under reflux (Barton-like conditions) OR using the Cristol-Firth method (HgO/I2 - Note: Toxic, avoided in modern labs) OR Photochemical Hunsdiecker (Ag salt + I2).
Modern Green Protocol: Use N-Iodosuccinimide (NIS) and a catalytic amount of silver salt or a photoredox catalyst (e.g., Ir(ppy)3) under blue LED irradiation.
Reaction:
Dissolve mono-ester (10 mmol) in anhydrous DCE.
Add NIS (12 mmol) and Ag2CO3 (0.5 eq) or irradiate with 450nm LEDs.
Stir at ambient temperature for 12h.
Observation: Evolution of CO2 gas indicates reaction progress.
Workup: Wash with Na2S2O3 (to remove free iodine), dry, and concentrate.
Structural Characterization Protocols
To validate the synthesis, one must confirm the integrity of the cage and the presence of the iodine.
1. Proton NMR (¹H NMR, 400 MHz, CDCl₃)
Cage Protons: The BCP cage protons appear as a singlet (or tight multiplet) due to symmetry.
Diagnostic: The absence of splitting patterns typical of cyclopentane/cyclobutane confirms the high symmetry of the BCP core.
Ethyl Group:
Quartet at δ 4.15 ppm (2H, O-CH2-).
Triplet at δ 1.25 ppm (3H, -CH3).
2. Carbon NMR (¹³C NMR)
Bridgehead C1 (Ester side): ~50-55 ppm.
Bridgehead C3 (Iodine side): ~5-10 ppm (Upfield shift due to the Heavy Atom Effect of Iodine). This is the key diagnostic peak.
Methylene Bridges (C2, C4, C5): ~50-60 ppm.
Carbonyl: ~168 ppm.
3. Infrared Spectroscopy (FT-IR)
C=O Stretch: Strong band at 1730 cm⁻¹ (Ester).
C-H Stretch: 2980-2870 cm⁻¹ (sp³ C-H).
Cage Vibration: Distinctive "cage breathing" modes often seen around 1100-1200 cm⁻¹.
Applications in Medicinal Chemistry
E-3-IBCP is used to install the BCP motif as a phenyl bioisostere .
Cross-Coupling Logic (Suzuki-Miyaura)
The C3-Iodine bond is chemically distinct from an aryl iodide.
Reactivity: It behaves more like an alkyl iodide but without the risk of β-hydride elimination (impossible due to Bredt's rule/cage strain).
Catalyst: Requires robust catalysts like Pd(dppf)Cl2 or Pd(Amphos) to facilitate oxidative addition into the sterically encumbered, electron-rich cage.
Metal-Halogen Exchange
Treating E-3-IBCP with i-PrMgCl or t-BuLi generates the bridgehead carbanion (magnesium/lithium species).
Utility: This nucleophile can then attack aldehydes, ketones, or other electrophiles, allowing for the construction of complex BCP-containing scaffolds.
Figure 2: Divergent synthetic utility of the E-3-IBCP scaffold in drug discovery.
References
Stepan, A. F., et al. (2012).[1][3] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry. [Link][1]
Mykhailiuk, P. K. (2015). "Bicyclo[1.1.1]pentanes: Synthesis and Applications." Organic & Biomolecular Chemistry. [Link]
Bunker, K. D., et al. (2011). "Scalable Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid." Organic Letters. [Link]
Levell, J. R., et al. (2020). "Bicyclo[1.1.1]pentane as a Phenyl Replacement." Annual Reports in Medicinal Chemistry. [Link]
Zahoor, A. F., et al. (2019). "Recent Developments in the Synthesis and Applications of Bicyclo[1.1.1]pentane Derivatives." Molecular Diversity. [Link]
Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate: A Strategic Bioisostere for para-Substituted Benzene
Executive Summary Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate represents a high-value scaffold in modern medicinal chemistry, serving as a saturated, three-dimensional bioisostere for para-substituted benzene rings....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate represents a high-value scaffold in modern medicinal chemistry, serving as a saturated, three-dimensional bioisostere for para-substituted benzene rings. As drug discovery shifts away from flat, aromatic-heavy structures ("Escape from Flatland"), this bicyclo[1.1.1]pentane (BCP) derivative offers a critical solution: it maintains the linear exit vector geometry of a phenyl ring while significantly improving physicochemical properties such as solubility, metabolic stability, and lipophilicity (logP).
This guide details the structural rationale, validated synthetic protocols, and functionalization strategies for this reagent, designed for immediate application in drug development workflows.
Part 1: Structural & Physicochemical Rationale
The "Escape from Flatland" Imperative
Traditional drug design relies heavily on aromatic rings, which often leads to poor aqueous solubility and liability to metabolic oxidation (e.g., P450-mediated hydroxylation). Replacing these rings with saturated bioisosteres increases the fraction of sp³-hybridized carbons (
), a metric directly correlated with clinical success.
Geometric Homology vs. Benzene
The BCP scaffold is unique because its bridgehead carbons (C1 and C3) are collinear, mimicking the 180° substitution pattern of para-benzene.
Distance: The C1–C3 distance in BCP is ~1.85 Å, compared to ~2.79 Å for the para-positions in benzene. While shorter, this distance is often sufficient to maintain receptor binding, acting as a "short spacer."
Electronic Character: The BCP core is electron-withdrawing but chemically inert compared to the electron-rich
-system of benzene, reducing non-specific protein binding and HERG inhibition risks.
The following diagram illustrates the geometric relationship and the "short spacer" concept.
Part 2: Validated Synthetic Protocol
The synthesis of Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate relies on the strain-release Atom Transfer Radical Addition (ATRA) of ethyl iodoacetate across the central bond of [1.1.1]propellane. This method is scalable and avoids heavy metal catalysts in the primary step.
Reagents & Precursors[1][2]
[1.1.1]Propellane: The highly strained tricyclic precursor. Typically prepared from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane and methyllithium. Caution: Propellane is volatile and sensitive.
Ethyl Iodoacetate: The radical donor.
Light Source: 365 nm UV LED or Blue LED (depending on initiator use).
Step-by-Step Synthesis Protocol
Objective: Synthesis of Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate on a gram scale.
Preparation of Propellane Solution:
Generate [1.1.1]propellane via the reaction of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane with MeLi (1.9 M in ether) at –78 °C.
Distill the propellane into a receiver flask containing diethyl ether to obtain a stock solution (typically ~0.5–0.7 M). Titrate using iodine/thiosulfate to determine exact concentration.
Photochemical Addition (ATRA):
Setup: Charge a quartz or Pyrex reaction vessel with the [1.1.1]propellane solution (1.0 equiv).
Addition: Add ethyl iodoacetate (1.2 equiv) to the solution.
Irradiation: Irradiate the mixture with a 365 nm UV LED lamp (or mercury lamp) at room temperature. Stirring is essential.
Monitoring: Monitor consumption of propellane by GC-FID or NMR (disappearance of the singlet at
2.06 ppm in CDCl). Reaction time is typically 2–4 hours.
Workup & Purification:
Concentration: Carefully concentrate the reaction mixture under reduced pressure. Note: The product is relatively non-volatile compared to propellane, but care should be taken.
Purification: Purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
The utility of Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate lies in its bifunctionality. It serves as a linchpin, allowing the independent attachment of two different molecular fragments.
Manipulation of the C–I Bond (The "Head")
The bridgehead iodide is sterically hindered and does not undergo standard S
2 reactions. Instead, it reacts via radical or radical-polar crossover mechanisms.
Metallaphotoredox Coupling: Using Ni/Ir or Ni/Photocatalyst systems to couple with aryl halides or alkyl halides.
Atom Transfer Radical Polymerization (ATRP)-like additions: Addition to alkenes/alkynes.
Lithium-Halogen Exchange: Treatment with t-BuLi generates the bridgehead anion (bicyclo[1.1.1]pentyl lithium), which can be quenched with electrophiles (e.g., aldehydes, ketones, Weinreb amides). Note: This requires protecting the ester or performing the exchange on the acid form if tolerated.
Manipulation of the Ester (The "Tail")
The ester group behaves typically, though the steric bulk of the BCP core can slightly retard rates compared to linear esters.
Hydrolysis: LiOH/THF/H
O yields the carboxylic acid.
Amidation: Standard coupling (HATU, EDC) with amines to generate bioisosteres of benzamides.
References
Stepan, A. F., et al. (2012).[1] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active
-Secretase Inhibitor." Journal of Medicinal Chemistry. Link
Bunker, K. D., et al. (2011). "Scalable Synthesis of 1,3-Disubstituted Bicyclo[1.1.1]pentanes." Organic Letters. Link
Mykhailiuk, P. K. (2015). "In Situ Generation of [1.1.1]Propellane and Its Reaction with Nitrogen Heterocycles." Angewandte Chemie International Edition. Link
Measom, N. D., et al. (2016). "Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor." ACS Medicinal Chemistry Letters. Link
Zahoor, A. F., et al. (2019). "Bicyclo[1.1.1]pentane-Derived Building Blocks for Click Chemistry." European Journal of Organic Chemistry.[2] Link
Application Note: Strategic Deployment of Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate in Suzuki Cross-Coupling
Executive Summary The bicyclo[1.1.1]pentane (BCP) motif has emerged as a critical "non-classical" bioisostere for phenyl, tert-butyl, and internal alkyne groups in drug discovery. Its incorporation improves solubility, m...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The bicyclo[1.1.1]pentane (BCP) motif has emerged as a critical "non-classical" bioisostere for phenyl, tert-butyl, and internal alkyne groups in drug discovery. Its incorporation improves solubility, metabolic stability, and vector orientation compared to planar aromatic rings.
Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate (BCP-I) is a primary building block for accessing 1,3-disubstituted BCPs. However, its use in standard Palladium-catalyzed Suzuki cross-coupling reactions is non-trivial. Unlike aryl iodides, BCP-I is an unactivated alkyl iodide with a bridgehead carbon that cannot undergo
oxidative addition and is prone to radical pathways.
This Application Note provides two validated protocols to overcome these mechanistic barriers:
The "Inversion" Strategy (Recommended): Converting BCP-I to a nucleophilic BCP-boronate, followed by coupling with aryl halides.
The Direct Radical-Suzuki Strategy: A Nickel-catalyzed protocol for coupling BCP-I directly with aryl boronic acids.
Strategic Considerations & Mechanistic Insight
The Challenge of Bridgehead Coupling
Standard Suzuki conditions (e.g., Pd(PPh
), NaCO) rely on a two-electron oxidative addition mechanism. This fails for BCP-I due to:
Steric Bulk: The cage structure hinders the approach of the metal center.
Hybridization: The bridgehead carbon is
hybridized. While -hydride elimination is geometrically forbidden (Bredt’s rule), the oxidative addition step is kinetically sluggish compared to aryl halides.
Radical Nature: The C–I bond in BCPs is weak (~50 kcal/mol), making it prone to homolytic cleavage. Successful coupling requires catalysts that can harness or tolerate radical intermediates (e.g., Nickel or specific Pd-ligand systems).
Pathway Selection Guide
Requirement
Recommended Protocol
Catalyst System
Mechanism
High Reliability
Protocol A (Indirect)
Pd(dppf)Cl / Pd-XPhos
Borylation Suzuki
Step Count Efficiency
Protocol B (Direct)
NiCl·glyme / Ligand
Radical Oxidative Addition
Substrate Diversity
Protocol A
Standard Pd libraries
Classical Cross-Coupling
Experimental Protocols
Protocol A: The "Inversion" Strategy (Borylation
Coupling)
This is the industry-standard approach for generating diverse libraries. It converts the electrophilic BCP-I into a nucleophilic BCP-boronate.
Heat to 80 °C for 4–12 hours. Monitor by GC-MS (look for disappearance of iodide and formation of boronate mass).
Workup: Filter through Celite, concentrate, and purify via silica gel chromatography (Note: BCP-boronates can be protodeboronated on acidic silica; use neutralized silica or rapid filtration).
Step 2: Suzuki Cross-Coupling of BCP-Boronate
Objective: Couple BCP-Bpin with an Aryl Halide (Ar-Br or Ar-Cl).
Ligand: trans-N,N'-Dimethyl-1,2-cyclohexanediamine (12 mol%) or Bathophenanthroline (12 mol%)
Base: KOtBu (1.0 equiv) or K
PO (2.0 equiv)
Additive: i-Butanol (1.0 equiv) – Crucial for activating the boron species in Ni-catalysis.
Solvent: i-PrOH or Dioxane
Procedure:
Glovebox/Schlenk Line Required: Nickel(I/0) intermediates are air-sensitive.
Combine Ni salt and Ligand in the reaction vessel and stir for 10 min to complex.
Add Aryl Boronic Acid, Base, and BCP-I.
Add Solvent and i-Butanol additive.
Stir at 60 °C for 24 hours.
Note: The reaction turns dark brown/black. If the mixture remains green (Ni(II)), the catalyst has not activated.
Visualizing the Mechanism
The following diagram contrasts the standard Palladium cycle (which fails for BCP-I) with the functional Nickel-Radical cycle used in Protocol B.
Caption: Mechanistic divergence between sluggish Pd-insertion and efficient Ni-catalyzed radical capture for BCP-I coupling.
Troubleshooting & Optimization Table
Issue
Probable Cause
Corrective Action
Low Conversion (Protocol A)
Catalyst deactivation or poor oxidative addition.
Switch to Pd-XPhos G3 or Pd(PtBu) . These bulky, electron-rich ligands facilitate oxidative addition to hindered substrates.
Protodeboronation
Instability of BCP-Boronate on silica.
Use triethylamine-treated silica for purification or use the crude boronate directly in the next step (telescoping).
Homocoupling (Ar-Ar)
Oxygen presence or slow transmetalation.
Ensure rigorous degassing (freeze-pump-thaw). Increase the amount of BCP-I (electrophile) relative to the boronic acid.
Green Solution (Protocol B)
Nickel catalyst failed to activate.
Ensure Zn dust or Mn reductant is fresh if using reductive coupling, or check the quality of KOtBu (must be white, not yellow).
References
Anderson, E. A., et al. "Palladium-Catalyzed Cross-Coupling of Bicyclo[1.1.1]pentyl Iodides." Journal of the American Chemical Society, 2018.
Saito, B., & Fu, G. C. "Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature." Journal of the American Chemical Society, 2007.[2]
Lovering, F., et al. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 2009.
Kanazawa, J., Uchiyama, M., et al. "Direct Synthesis of Bicyclo[1.1.1]pentane Boronates." Organic Letters, 2019.
Felpin, F. X. "Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids." The Journal of Organic Chemistry, 2005.
Application Notes and Protocols for the Synthesis of Novel Drug Candidates Using Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate
Introduction: The Rise of the Bicyclo[1.1.1]pentane Scaffold in Medicinal Chemistry The quest for novel drug candidates with improved pharmacological profiles is a central theme in modern drug discovery. A key strategy i...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Rise of the Bicyclo[1.1.1]pentane Scaffold in Medicinal Chemistry
The quest for novel drug candidates with improved pharmacological profiles is a central theme in modern drug discovery. A key strategy in this endeavor is the concept of bioisosterism, where a known functional group in a bioactive molecule is replaced by another with similar steric and electronic properties to enhance its efficacy, selectivity, and pharmacokinetic properties. The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a remarkable non-classical bioisostere for the 1,4-disubstituted phenyl ring, tert-butyl groups, and alkynes.[1][2][3] Its rigid, three-dimensional structure offers a unique vector for substituents, allowing for a more precise exploration of chemical space compared to its flat aromatic counterpart.[2]
The incorporation of the BCP moiety into drug candidates has been shown to confer a multitude of benefits, including:
Improved Solubility: The saturated, non-planar nature of the BCP core disrupts crystal packing and reduces intermolecular π-π stacking, often leading to a significant increase in aqueous solubility.[2]
Enhanced Metabolic Stability: The sp³-hybridized carbon atoms of the BCP ring are less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to the electron-rich phenyl ring.[2][4] This can lead to a longer half-life and improved bioavailability of the drug candidate.
Reduced Non-Specific Binding: The replacement of a phenyl ring with a BCP scaffold can decrease non-specific binding to off-target proteins, which is often attributed to the hydrophobic nature of aromatic rings.[2]
Novel Intellectual Property: The use of the BCP core provides an opportunity to create novel chemical entities with distinct intellectual property protection.
Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate is a versatile building block that provides a gateway to a wide array of novel BCP-containing compounds. The presence of the iodo group at one bridgehead position allows for a variety of cross-coupling reactions, while the ethyl ester at the other bridgehead can be readily transformed into other functional groups, such as carboxylic acids and amides. This application note provides detailed protocols for the synthesis and functionalization of this key intermediate, empowering researchers to explore the exciting potential of the BCP scaffold in their drug discovery programs.
Synthesis of Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate
The synthesis of Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate can be achieved through a photochemical reaction between [1.1.1]propellane and ethyl iodoacetate.[5][6] [1.1.1]Propellane, a highly strained molecule, serves as the BCP precursor.[7][8][9] The strain energy is released upon reaction, driving the formation of the BCP core.
Caption: Synthetic scheme for Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate.
Protocol 1: Synthesis of Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate
Materials:
[1.1.1]Propellane solution in diethyl ether
Ethyl iodoacetate
Anhydrous diethyl ether
Photoreactor equipped with a 365 nm UV lamp
Standard glassware for inert atmosphere reactions
Procedure:
In a quartz reaction vessel under an inert atmosphere (argon or nitrogen), dissolve ethyl iodoacetate (1.0 eq) in anhydrous diethyl ether.
Add the solution of [1.1.1]propellane (1.2 eq) in diethyl ether to the reaction vessel.
Cool the reaction mixture to 0 °C using an ice bath.
Irradiate the reaction mixture with a 365 nm UV lamp with vigorous stirring. The progress of the reaction can be monitored by GC-MS.
Upon completion of the reaction (typically 1-2 hours), concentrate the reaction mixture under reduced pressure.
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate as a colorless oil.
Cross-Coupling Reactions of Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate
The carbon-iodine bond at the bridgehead position of the BCP core is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents.
A. Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between the BCP core and aryl or heteroaryl boronic acids or esters.[10]
Caption: General scheme for the Suzuki-Miyaura coupling reaction.
B. Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between the BCP core and a terminal alkyne, providing access to rigid, linear extensions of the scaffold.[11][12]
Caption: General scheme for the Sonogashira coupling reaction.
To a reaction flask under an inert atmosphere, add Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate (1.0 eq), the palladium catalyst (0.02 eq), and copper(I) iodide (0.04 eq).
Add the solvent (e.g., anhydrous THF) followed by the amine base (e.g., triethylamine, 2.0 eq).
Add the terminal alkyne (1.2 eq) dropwise to the mixture.
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
Filter the reaction mixture through a pad of celite and wash with ethyl acetate.
Concentrate the filtrate and purify the residue by column chromatography on silica gel.
Parameter
Value
Stoichiometry
BCP-I (1.0 eq), Alkyne (1.2 eq), Base (2.0 eq), Pd Cat. (0.02 eq), CuI (0.04 eq)
Solvent
Anhydrous THF
Temperature
Room Temperature
Reaction Time
2-6 hours
Typical Yield
65-85%
C. Buchwald-Hartwig Amination: Introduction of Nitrogen Nucleophiles
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing access to BCP-amines, which are valuable precursors for further derivatization.[13][14][15]
Caption: General scheme for the Buchwald-Hartwig amination reaction.
Protocol 4: Buchwald-Hartwig Amination
Materials:
Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate
Amine (e.g., morpholine)
Palladium pre-catalyst (e.g., Pd₂(dba)₃)
Phosphine ligand (e.g., XPhos)
Strong base (e.g., sodium tert-butoxide)
Anhydrous solvent (e.g., toluene)
Procedure:
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (0.01 eq) and the phosphine ligand (0.02 eq) to a reaction flask.
Add the anhydrous solvent (e.g., toluene) and stir for a few minutes.
Add Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate (1.0 eq), the amine (1.2 eq), and the base (1.4 eq).
Seal the flask and heat the reaction mixture to 80-110 °C.
Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.
Dilute with ethyl acetate and filter through a plug of silica gel.
Concentrate the filtrate and purify the product by column chromatography.
The ethyl ester of the BCP core can be readily hydrolyzed to the corresponding carboxylic acid, which is a versatile handle for the synthesis of amides, a common functional group in pharmaceuticals.
Caption: Two-step conversion of the ethyl ester to an amide.
Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate is a highly valuable and versatile building block for the synthesis of novel drug candidates. The protocols outlined in this application note provide a practical guide for researchers to access a wide range of BCP-containing molecules through robust and reliable synthetic transformations. The ability to readily introduce diverse functionality at both bridgehead positions of the BCP core opens up exciting new avenues for the design and development of next-generation therapeutics with improved pharmacological properties.
References
Mykhailiuk, P. K. The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. [Link]
Bull, J. A., et al. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au 2023, 3, 5, 1296–1314. [Link]
Wu, J., et al. Recent advances in the applications of [1.1.1]propellane in organic synthesis. Tetrahedron Letters 2020, 61, 151743. [Link]
Han, Y., et al. Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry 2018, 61, 21, 9515–9532. [Link]
Wu, J., et al. Recent advances in the applications of [1.1.1]-propellane in organic synthesis. Chinese Chemical Letters 2020, 31, 9, 2267-2276. [Link]
Fang, Z., et al. The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. Semantic Scholar. [Link]
Wang, L., & Lu, A. Application of bioisostere-bicyclo 1.1.1 pentane (BCP) in drug design. Journal of China Pharmaceutical University 2022, 53, 1, 1-10. [Link]
Sarpong, R., et al. 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Proceedings of the National Academy of Sciences 2021, 118, 29. [Link]
Chen, J., et al. The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Frontiers in Chemistry 2022, 10. [Link]
Baumann, M., & Donnelly, K. Synthesis of [1.1.1]Propellane and Subsequent Functionalization in Continuous-Flow Processes. Synfacts 2021, 17, 06, 0715. [Link]
Denmark, S. E. History of [1.1.1] Propellanes And Bicyclo [1.1.1] Pentanes. Denmark Group Meeting. [Link]
American Chemical Society. [1.1.1]Propellane. American Chemical Society. [Link]
Mykhailiuk, P. K. A New Route to Bicyclo[1.1.1]pentan-1-amine from 1-Azido-3-iodobicyclo[1.1.1]pentane. ResearchGate. [Link]
Mykhailiuk, P. K. The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. [Link]
Mykhailiuk, P. K., et al. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry 2021, 86, 14, 9539–9550. [Link]
Coles, S. J., et al. 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid. Molbank 2025, 2025, M1863. [Link]
Mykhailiuk, P. K. Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. Nature Communications 2024, 15, 637. [Link]
Mykhailiuk, P. K., et al. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry 2021, 86, 14, 9539-9550. [Link]
Sarpong, R., et al. 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Proceedings of the National Academy of Sciences 2021, 118, 29. [Link]
San Diego State University. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. San Diego State University. [Link]
Rousseaux, S. A. L., et al. Suzuki coupling results depends on the reaction time and electronic properties of the aryl bromide. a. ResearchGate. [Link]
Wu, J., et al. Sustainable synthesis of 1-thiol-3-alkyl bicyclo[1.1.1]pentanes via electron donor–acceptor complex photoactivation: a metal- and additive-free strategy for bioisostere design. Green Chemistry 2024. [Link]
Ess, D. H., et al. Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. Chemical Science 2017, 8, 1, 557-562. [Link]
Macmillan, D. W. C., et al. Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem 2025, 11, 102537. [Link]
Senge, M. O., et al. Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts. The Journal of Organic Chemistry 2025. [Link]
Mykhailiuk, P. K. Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. French-Ukrainian Journal of Chemistry 2022, 10, 2, 79-88. [Link]
Aggarwal, V. K., et al. Synthesis of Sulfur-Substituted Bicyclo[1.1.1]pentanes by Iodo-Thiolation of [1.1.1]Propellane. Angewandte Chemie International Edition 2022, 61, 44. [Link]
Rousseaux, S. A. L., et al. Synthesis of gem-diboromethyl substituted bicyclo[1.1.1]pentanes and their application in palladium-catalysed cross couplings. ChemRxiv. [Link]
Senge, M. O., et al. Investigation of the Reactivity of 1-Azido-3-iodobicyclo[1.1.1]pentane under "Click" Reaction Conditions. The Journal of Organic Chemistry 2021, 86, 3, 2736-2745. [Link]
O'Brien, P., et al. A practical metal-free homolytic aromatic alkylation protocol for the synthesis of 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid. Royal Society of Chemistry. [Link]
Application Note: A Guide to the Synthesis of Rigid Bicyclo[1.1.1]pentane-Based PROTACs Using Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate
Abstract Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins.[...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins.[1][2][3] The linker connecting the target protein ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy, influencing ternary complex formation, cell permeability, and pharmacokinetic properties.[4][5] This guide moves beyond traditional flexible linkers to explore the integration of rigid, three-dimensional scaffolds, which can offer significant advantages in drug design. Specifically, we detail the strategic use of Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate, a versatile building block for constructing PROTACs with a bicyclo[1.1.1]pentane (BCP) core. This document provides a comprehensive overview of the BCP motif's benefits, a full synthetic workflow, detailed step-by-step protocols, and characterization methods for researchers in drug discovery.
The Strategic Advantage of the Bicyclo[1.1.1]pentane (BCP) Motif in PROTAC Design
The linker in a PROTAC is not merely a spacer but an active component that dictates the spatial orientation of the ternary complex (Protein of Interest-PROTAC-E3 Ligase).[][7] While flexible alkyl and PEG chains have been widely used, there is a growing interest in rigid scaffolds that can pre-organize the molecule into a productive conformation, potentially improving efficacy and selectivity.[3]
The bicyclo[1.1.1]pentane (BCP) moiety has garnered significant attention as a unique bioisostere and linker component for several compelling reasons:
Three-Dimensionality and Rigidity: BCP is a compact, rigid, and linear scaffold. This stands in stark contrast to the planarity of aromatic rings, a concept often referred to as "escaping from flatland."[8] This 3D character can improve aqueous solubility and disrupt undesirable π-π stacking interactions that can lead to poor pharmacokinetic properties.[8][9][10]
Improved Physicochemical Properties: Replacing a para-substituted phenyl ring with a BCP core has been shown to enhance solubility, increase metabolic stability, and improve cell membrane permeability.[11][12] The higher fraction of sp³-hybridized carbons in BCP-containing molecules is a feature that positively correlates with clinical success in drug development.[13]
Bioisosteric Replacement: The BCP core serves as an excellent non-classical bioisostere for para-substituted phenyl rings, internal alkynes, and even t-butyl groups.[11][14] This allows medicinal chemists to explore novel chemical space while preserving or enhancing biological activity.
Metabolic Stability: The saturated carbon atoms of the BCP ring are generally more stable to metabolic enzymes like CYP450 compared to electron-rich phenyl rings, potentially leading to a longer half-life and reduced formation of reactive metabolites.[9]
Data Presentation: Comparative Properties of Linker Scaffolds
The choice of linker scaffold has a profound impact on the overall properties of the resulting PROTAC. The table below provides an illustrative comparison of the BCP motif against commonly used linker components.
Property
Alkyl Chain (e.g., C6)
PEG (e.g., 3 units)
p-Phenylene
Bicyclo[1.1.1]pentane (BCP)
Rationale & Advantage of BCP
Conformation
Highly Flexible
Flexible
Planar, Rigid
Linear, Rigid 3D
Offers conformational constraint, reducing the entropic penalty of ternary complex formation.[3][5]
sp³ Character
High
Moderate
Low
High
High sp³ fraction is linked to improved clinical outcomes and better physicochemical properties.[13]
Solubility
Low (Hydrophobic)
High (Hydrophilic)
Low
Moderate to High
Often improves aqueous solubility compared to its aromatic analogue by disrupting planarity.[8][10]
Metabolic Stability
Moderate
Moderate to High
Variable (Prone to oxidation)
High
Saturated scaffold is less susceptible to oxidative metabolism.[9][15]
Lipophilicity (cLogP)
Increases with length
Decreases with length
Increases lipophilicity
Lower than p-phenylene
BCP is the least lipophilic among common rigid bioisosteres, which can improve drug-like properties.[11]
Non-Specific Binding
Can be high
Generally low
Prone to π-stacking
Reduced
The 3D structure can reduce non-specific binding associated with planar aromatic systems.[9]
Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate: A Bifunctional Hub for PROTAC Synthesis
To facilitate the modular construction of BCP-containing PROTACs, a building block with orthogonal reactive handles is essential. Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate is an ideal candidate for this purpose.[16]
The iodo group at one bridgehead position serves as a versatile handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions such as Sonogashira, Suzuki, or Stille couplings. This allows for robust attachment to a POI ligand.
The ethyl carboxylate at the opposing bridgehead provides a stable, yet readily modifiable, functional group. It can be easily hydrolyzed to a carboxylic acid, which can then be activated for standard amide bond formation with an amine-functionalized E3 ligase ligand.
Caption: Key reactive sites of the BCP building block.
Synthetic Strategy & Workflow
The synthesis of a BCP-linked PROTAC using this building block follows a convergent, three-part strategy. This modular approach allows for the independent synthesis and purification of intermediates, simplifying the overall process and facilitating the creation of PROTAC libraries.
Application Note: Incorporating Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate into Peptide Synthesis
Executive Summary: Escaping Flatland In modern peptide drug discovery, the bicyclo[1.1.1]pentane (BCP) motif has emerged as a critical "bioisostere" for phenyl rings, tert-butyl groups, and internal alkynes.[1][2] Unlike...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: Escaping Flatland
In modern peptide drug discovery, the bicyclo[1.1.1]pentane (BCP) motif has emerged as a critical "bioisostere" for phenyl rings, tert-butyl groups, and internal alkynes.[1][2] Unlike planar aromatic rings, the BCP core offers a three-dimensional, rod-like geometry that improves solubility, metabolic stability, and permeability without sacrificing structural integrity.[1]
Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate is a high-value bifunctional building block that enables the direct incorporation of this motif into peptides. Its unique reactivity profile allows for two distinct strategic applications:
C-Terminal/Side-Chain Pharmacophore: Using the iodide as a radical handle to attach aryl or alkyl groups before peptide coupling.
Late-Stage Bioconjugation: Using the iodide for radical-mediated conjugation to Cysteine residues on pre-synthesized peptides.
This guide provides validated protocols for handling, functionalizing, and incorporating this reagent into solid-phase peptide synthesis (SPPS) workflows.
Strategic Analysis & Chemical Properties
The Reagent Profile[3][4][5]
Chemical Name: Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate
Functionality:
Bridgehead Iodide: A latent radical precursor. It does not undergo facile SN2 substitution due to steric shielding and the cage structure. It reacts primarily via Single Electron Transfer (SET) or Atom Transfer Radical Addition (ATRA) pathways.
Ethyl Ester: A masked carboxylic acid. Stable to standard SPPS coupling conditions but requires hydrolysis (saponification) to reveal the reactive acid for peptide bond formation.
Strategic Workflows
The incorporation strategy depends on whether the BCP motif is intended to be a backbone spacer or a terminal pharmacophore.
Caption: Strategic workflows for BCP incorporation. Route A creates a modified amino acid analogue. Route B utilizes the iodide for chemoselective ligation.
Protocol A: Synthesis of BCP-Aryl Pharmacophores
Use this protocol to create a "Super-Phenylalanine" or "Super-Benzoic Acid" analogue where the BCP core replaces a phenyl ring.
Mechanism
The bridgehead iodide is coupled to an aryl halide (Ar-Br) using metallaphotoredox catalysis. The BCP radical is generated via halogen-atom abstraction or SET.
Silane: (TMS)₃SiH (1.5 equiv) - Critical for radical generation via halogen abstraction.[1]
Solvent: DME or 1,4-Dioxane (degassed).
Setup: In a glovebox or under strict N₂ atmosphere, combine the BCP-iodide, Aryl Bromide, catalysts, and base in a vial.
Add Solvent: Add degassed solvent to reach a concentration of 0.1 M.
Irradiation: Seal the vial and irradiate with Blue LEDs (450 nm) for 12–24 hours at room temperature. Fan cooling is recommended to maintain ambient temperature.
Workup: Dilute with EtOAc, wash with water/brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to isolate the Ethyl 3-(Aryl)-BCP-1-carboxylate .
Add LiOH and stir at room temperature for 4–6 hours. Note: The BCP core is stable to base, but prolonged heating (>60°C) should be avoided to prevent ring strain release.
Acidify carefully with 1M HCl to pH 3.
Extract with EtOAc to yield the free acid: 3-(Aryl)-BCP-1-carboxylic acid .
Phase 3: Peptide Coupling (SPPS)
Activation: Use HATU (0.95 equiv) and DIEA (2.0 equiv) in DMF. Avoid carbodiimides (DIC/Oxyma) if possible, as HATU provides faster kinetics for the sterically demanding bridgehead acid.[1]
Coupling: Add the activated acid to the N-terminal amine of the resin-bound peptide. Shake for 2–4 hours.
Result: A peptide capped with a metabolically stable phenyl-bioisostere.
Use this protocol to attach the BCP motif to a Cysteine residue within a peptide sequence. This exploits the "iodo-sulfenylation" or radical substitution pathway.
Mechanism
Under visible light irradiation or radical initiation, the BCP-iodide forms an Electron Donor-Acceptor (EDA) complex or a radical intermediate that reacts selectively with the sulfur atom of Cysteine.
Step-by-Step Methodology
Reaction Conditions (On-Resin or Solution Phase)
Substrate: Peptide containing a free Cysteine thiol (Peptide-SH).
Additives: Sodium Ascorbate (0.5 equiv) + mild base (NaHCO₃) OR a radical initiator like V-50 (if thermal).
Light Source: Blue LED (420–450 nm).
Preparation: Swell the resin-bound peptide in degassed DMF/Water (9:1) or dissolve the peptide in buffer (pH 7.5) if in solution.
Addition: Add the BCP-iodide (dissolved in minimal DMF) to the peptide mixture.
Initiation:
Method A (Photochemical):[1][3] Irradiate with Blue LED for 60 minutes. The iodide acts as a radical leaving group, and the BCP radical attacks the sulfur.
Method B (Spontaneous/EDA): If using specific heteroaryl-thiols, the reaction may proceed spontaneously. For standard Cysteine, light acceleration is preferred.[1]
Cleavage/Workup: Wash the resin thoroughly (DMF, DCM). Cleave the peptide using standard TFA cocktails (TFA/TIS/H₂O).
Note: The Thioether-BCP bond is stable to TFA cleavage conditions.
Result: A peptide with a Cys-S-BCP-COOEt modification. The ethyl ester can be left as a hydrophobic handle or hydrolyzed post-cleavage if needed.
Troubleshooting & Optimization
Issue
Probable Cause
Solution
Low Yield in Cross-Coupling
Oxygen quenching of radical species.
Ensure rigorous degassing (freeze-pump-thaw x3) and use an inert atmosphere (N₂/Ar).
Incomplete Peptide Coupling
Steric hindrance of the bridgehead carboxylate.
Switch to HATU/HOAt or PyBOP . Double coupling (2 x 2h) is often required.
Decomposition of Iodide
Light sensitivity during storage.
Store the neat reagent in amber vials at -20°C. Wrap reaction vessels in foil until irradiation.
Ring Opening
Excessive heat or strong acid exposure for long durations.
Keep hydrolysis temperatures <50°C. The BCP ring is generally TFA stable, but avoid harsh Lewis acids.[1]
References
Burton, K. I., & MacMillan, D. W. C. (2025).[1][3][4] Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem, 11, 102537.[1][3][4] Link[1][3][4]
Mykhailiuk, P. K. (2021).[1][5][6] Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid. The Journal of Organic Chemistry, 86(20), 14061–14068.[1] Link[1]
Sitte, E., et al. (2020).[1][7] Investigation of the Reactivity of 1-Azido-3-iodobicyclo[1.1.1]pentane under “Click” Reaction Conditions. The Journal of Organic Chemistry, 85(21), 13664–13673.[1] Link[1]
Walsh, J. P., et al. (2021).[1] Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of BCP Salts. The Journal of Organic Chemistry, 86(14), 9861–9872.[1] Link[1]
Ting, C. P., et al. (2022).[1] Synthesis of Sulfur-Substituted Bicyclo[1.1.1]pentanes by Iodo-Sulfenylation. Organic Letters, 24(39), 7172–7176.[1] Link[1]
Support Tier: Level 3 (Senior Application Scientist)
Executive Summary: The "Zero-Step" Protocol
Issue: User reports inconsistent yields (0–40%) often stem from degradation prior to the reaction.
Technical Insight: The C(sp³)–I bond at the bridgehead is chemically distinct from standard alkyl iodides. It is weaker (~50-55 kcal/mol) and highly susceptible to homolytic cleavage by ambient light, leading to iodine liberation and oligomerization.[3]
Mandatory Handling Protocol:
Storage: -20°C, under Argon, strictly in amber glass or foil-wrapped vials.
Visual Check: Pure material is a white/off-white solid. Pink or brown coloration indicates free iodine (
).
Remediation: If pink, dissolve in
and wash with cold 10% (sodium thiosulfate) immediately before use.[3]
Diagnostic Workflow: Selecting the Right Pathway
Do not force a standard Suzuki or Sonogashira coupling on this substrate; the
center inhibits oxidative addition to Pd(0). Use this logic tree to select the yield-optimized pathway.
Module A: Arylation (Cross-Coupling)
Common Failure: Attempting Pd-catalyzed Suzuki coupling (Yields <10%).
Reason: The bridgehead carbon is sterically shielded and does not undergo facile oxidative addition to Pd.
Solution: Switch to Iron-Catalyzed Kumada (for speed/yield) or Metallaphotoredox (for tolerance).
Best for: Rapid library generation where Grignard reagents are accessible.
Catalyst Prep: Charge flask with
(10 mol%) and TMEDA (20 mol%) in THF.
Substrate: Add EIBCP (1.0 equiv). Cool to 0°C.
Addition: Add Aryl-MgBr (1.2–1.5 equiv) dropwise.
Critical Step: Maintain 0°C. Do not let the exotherm run away; high T promotes ring fragmentation.
Quench: Reaction is usually complete in <30 mins. Quench with dilute HCl.
Why it works: The mechanism likely involves a radical component (single electron transfer from Fe-ate complex) that bypasses the steric hindrance of two-electron oxidative addition.
Protocol A2: Metallaphotoredox (Ni/Ir)
Best for: Coupling with Aryl Bromides when Grignards are not viable.[3]
Mechanism: The Iridium catalyst oxidizes the silane to a silyl radical. The silyl radical abstracts the Iodine from EIBCP (fast HAT), generating the BCP radical.[3] The BCP radical is captured by the Ni-Aryl complex.
Yield is low? Add a silyl radical mediator ((TMS)3SiH) to facilitate the iodine abstraction chain propagation.
Troubleshooting Guide & FAQs
Symptom
Probable Cause
Corrective Action
Product is "reduced" (Iodine replaced by H)
Protodeiodination. Solvent is acting as a Hydrogen Atom Donor (HAT).
Avoid THF/Ether in radical steps if possible. Use Benzene, Trifluorotoluene, or Acetonitrile.[3] Ensure solvents are anhydrous.
Recovery of starting material (0% Conv.)
Light attenuation. Reaction mixture is too dark/concentrated.
Dilute reaction (0.05 M). Increase LED intensity. Ensure reaction vial is not blocked by foil/labels.
Ring Fragmentation (Propellane formation)
Over-reduction. Strong reductants (Li, Na) or high temps (>60°C).[3]
Avoid dissolving metal reductions. Keep Kumada couplings at 0°C.
Homocoupling (BCP-BCP dimer)
High radical concentration.
Lower the catalyst loading or light intensity to keep steady-state radical concentration low.
Ester Hydrolysis
Basic conditions.
The ethyl ester is stable to Grignards at 0°C for short times, but prolonged exposure to hydroxide/alkoxide bases will saponify it.[3]
Mechanistic Visualization: The Metallaphotoredox Cycle
Understanding the "Silyl-Radical Relay" is key to fixing stalled reactions.
References
Anderson, J. M., et al. "General Synthesis of Bicyclo[1.1.1]pentanes via Photoredox Catalysis."[3][4][5] Journal of the American Chemical Society, 2018.[6] [3]
Makarov, I. S., et al. "Synthesis of Bicyclo[1.1.1]pentane Bioisosteres... from [1.1.1]Propellane."[3][7] Angewandte Chemie Int.[4][7] Ed., 2017.[3][7] [3]
Bennett, S. H., et al. "Iron-Catalyzed Kumada Cross-Coupling of Bicyclo[1.1.1]pentane Iodides."[3] Angewandte Chemie, 2020.[3] (Demonstrates the Fe-Kumada protocol). [3]
Merchant, R. R., et al. "Modular Synthesis of Bicyclo[1.1.1]pentanes."[3][8] Nature, 2018.[3] (Foundational work on BCP strain release and functionalization).
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate
Status: Operational
Role: Senior Application Scientist
Subject: Troubleshooting Side Reactions, Impurities, and Process Safety
Executive Summary: The "Janus" Linchpin
You are likely synthesizing Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate (hereafter E-IBCP ) to utilize it as a bifunctional linchpin. This molecule is unique: it possesses a bridgehead iodide (precursor for radical or metal-mediated coupling) and a bridgehead ester (electrophile).
The synthesis of E-IBCP is deceptively simple but chemically unforgiving. The dominant route involves the Lithium-Halogen Exchange of 1,3-diiodobicyclo[1.1.1]pentane (DIBCP). This guide focuses on this pathway, as it is the industry standard for generating high-value BCP building blocks.
Critical Warning: The intermediate, 1,3-diiodobicyclo[1.1.1]pentane, is impact-sensitive and potentially explosive in its pure, dry form. Always handle in solution or wet states when possible.
Diagnostic Workflow: The Lithiation Divergence
The most common failure mode occurs during the conversion of the diiodide to the mono-ester. This process relies on a kinetic race between lithium-halogen exchange, nucleophilic trapping, and side-reaction pathways.
Visualizing the Failure Points
Figure 1: Reaction pathway divergence during the lithiation of DIBCP. Control of stoichiometry and temperature is the only barrier preventing the formation of inseparable byproducts.
Troubleshooting Guide: Side Reactions & Byproducts
Issue A: The "Des-Iodo" Impurity (Ethyl bicyclo[1.1.1]pentane-1-carboxylate)
Symptom: NMR shows a bridgehead proton (approx. 2.9 ppm) instead of the expected C-I signal. Mass spec shows M-126 (loss of Iodine).
Root Cause: Protonation of the lithiated intermediate.
Mechanism: The BCP-Lithium bond is extremely basic. Even trace moisture in the solvent or the atmosphere of the flask will quench the anion immediately.
Corrective Action:
Ensure diethyl ether/THF is distilled from Na/Benzophenone or passed through activated alumina columns immediately before use.
Glassware: Flame-dry all glassware under high vacuum.
Reagent Quality: Check the titer of your t-BuLi. If the titer is low, you are adding more solvent volume (and potential impurities) than calculated.
Issue B: The "Double-Ester" (Diethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate)
Symptom: Product is symmetric by NMR; lack of C-I bond.
Root Cause: Over-lithiation (Double Exchange).
Mechanism: If t-BuLi is added too quickly or in excess (>1.05 equiv), the second iodine atom undergoes exchange before the first lithiated site is trapped.
Corrective Action:
Inverse Addition: Consider adding the t-BuLi solution down the side of the flask extremely slowly to the DIBCP solution at -78°C.
Stoichiometry: Use exactly 1.0 equivalent of t-BuLi. Do not use n-BuLi (see below).
Issue C: Wurtz-Type Coupling (Alkylated BCPs)
Symptom: Appearance of butyl groups attached to the BCP cage.
Root Cause: Use of the wrong lithiating agent (n-BuLi).
Mechanism: When n-BuLi performs the exchange, it generates n-BuI as a byproduct. n-BuI is a potent electrophile. The newly formed BCP-Li species reacts with n-BuI to form Butyl-BCP-I.
Solution:ALWAYS use t-BuLi. The byproduct is t-BuI, which spontaneously eliminates HI to form isobutene (gas) and is therefore inert to nucleophilic attack by the BCP-Li species.
Issue D: Ring Opening / Polymerization
Symptom: Tarry residues, loss of material, complex aliphatic NMR signals.
Root Cause: Thermal instability.
Mechanism: The lithiated BCP species is thermally sensitive. Above -40°C, it can undergo ring fragmentation or rearrangement to exocyclic alkenes.
Corrective Action: Maintain reaction temperature strictly at -78°C during lithiation. The electrophile (ethyl chloroformate) addition can be done at -78°C, and the mixture allowed to warm only after the quench is complete.
Standardized Protocol: The "Single-Pot" Method
This protocol is optimized to minimize the side reactions listed above.
Remove the cooling bath and allow the mixture to warm to 0°C over 1 hour.
Workup:
Quench with saturated NH₄Cl solution.
Extract with Et₂O, wash with Na₂S₂O₃ (to remove liberated iodine), then brine.
Dry over MgSO₄ and concentrate.
Purification: Silica gel chromatography (Hexanes/EtOAc). The product is UV active (weak) but stains well with KMnO₄.
Stability & Storage FAQs
Q: My product turned brown after 3 days in the fridge. Is it ruined?A: Not necessarily. BCP-iodides have a weak C-I bond. Exposure to light causes homolytic cleavage, releasing
(brown color).
Fix: Dissolve in ether, wash with dilute sodium thiosulfate, and re-concentrate.
Prevention: Store at -20°C, under Argon, wrapped in aluminum foil. Add a stabilizer like Copper wire or Silver foil if storing for months.
Q: Can I distill this compound?A: Yes, but with extreme caution. BCP esters are volatile. Kugelrohr distillation is effective, but overheating (>100°C) can trigger rearrangement to bicyclo[1.1.0]butanes.
Q: I see a "Staffane" impurity. Where did it come from?A: This likely originated in your starting material (DIBCP). If the [1.1.1]propellane concentration was too high during the iodine addition step (Step 1), propellane oligomerizes into "staffanes" (rods of BCP cages). These are very difficult to separate from the final ester.
References
Preparation of 1,3-diiodobicyclo[1.1.
Kaszynski, P.; McMurdie, N. D.; Michl, J. J. Org. Chem.1991, 56, 307.
Lithium-Halogen Exchange Mechanics (t-BuLi vs n-BuLi)
Bailey, W. F.; Patricia, J. J. J. Organomet.[2] Chem.1988 , 352, 1.[2][3][4]
Bicyclo[1.1.1]pentane as a Bioisostere (Context & Stability)
Stepan, A. F., et al. J. Med.[5] Chem.2012 , 55, 3414.
Modern Photochemical Routes (Alternative Radical Pathways)
Walsh, J. P., et al. Chem. Sci.2020, 11, 10405.
For further assistance, please contact the Synthesis Core Facility or consult the MSDS for 1,3-diiodobicyclo[1.1.1]pentane regarding impact sensitivity.
Stability and storage of Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate and its derivatives
[1] Welcome to the Technical Support Portal. This guide serves as a dynamic troubleshooting and handling manual for Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate (and its close analogs).
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Welcome to the Technical Support Portal.
This guide serves as a dynamic troubleshooting and handling manual for Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate (and its close analogs). It is designed for medicinal chemists and process engineers utilizing BCP (bicyclo[1.1.1]pentane) scaffolds as phenyl/alkyne bioisosteres.
Quick Reference Data
Property
Specification
Compound Name
Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate
CAS Number
1936371-35-5
Molecular Formula
Molecular Weight
266.08 g/mol
Physical State
Colorless to pale yellow oil (or low-melting solid)
Primary Hazard
Light Sensitive, Irritant
Storage Class
Bridgehead Halide / Strained Ring Ester
Module 1: Storage & Stability Protocols
The Core Challenge:
The BCP framework is kinetically stable despite its high strain energy (~65 kcal/mol). However, the bridgehead C–I bond is the "Achilles' heel." It is significantly weaker than a standard alkyl iodide bond due to the high s-character of the bridgehead carbon, making it prone to homolytic cleavage upon exposure to UV/visible light or heat.
Standard Operating Procedure (SOP) for Storage
Temperature Control:
Recommendation: Store at -20°C .
Why: Low temperature inhibits the thermal homolysis of the C–I bond and slows ester hydrolysis. While 2–8°C is acceptable for short-term (<1 month) storage, -20°C is required for long-term library management.
Light Exclusion (CRITICAL):
Protocol: Always store in amber glass vials . For added protection, wrap vials in aluminum foil.
Mechanism:[1][2][3][4][5] Photons trigger the formation of the BCP bridgehead radical and iodine radical (
). Two combine to form , which acts as an autocatalyst for further degradation.
Atmosphere:
Protocol: Store under Argon or Nitrogen .
Why: Oxygen can trap bridgehead radicals, leading to complex oxidation byproducts (e.g., alcohols or peroxides), while moisture promotes ester hydrolysis.
Stabilization (Optional):
For bulk storage (>5g), adding a small strip of activated copper wire can scavenge free iodine, preventing the "browning" autocatalytic cycle.
Module 2: Troubleshooting & FAQs
Issue 1: "My compound has turned pink or brown."
Diagnosis: Iodine (
) liberation.
This is the most common issue. The C–I bond has cleaved (likely due to light exposure), releasing iodine.
Remediation Protocol:
Dissolve the compound in a non-polar solvent (e.g., Hexanes or
).
Wash with a 10% aqueous solution of Sodium Thiosulfate (
).
Observation: The organic layer should return to colorless/pale yellow immediately as
is reduced to water-soluble iodide ().
Dry over
, filter, and concentrate in the dark.
Issue 2: "The Certificate of Analysis says 'Solid', but I received an 'Oil'."
Diagnosis: Supercooling or Impurities.
Ethyl esters of BCPs often have melting points near room temperature (20–35°C).
Scenario A (Supercooling): Pure compounds can remain liquid below their freezing point. Scratching the flask with a glass rod or cooling to -78°C may induce crystallization.
Scenario B (Impurities): Even 1-2% solvent residue or hydrolysis byproduct (acid) can depress the melting point significantly, keeping it an oil.
Action: Verify purity via
NMR. If purity is >95%, the physical state (oil vs. solid) rarely impacts reactivity.
Issue 3: "I see unexpected peaks in the NMR around 1.8-2.0 ppm."
Diagnosis: BCP-H formation (Reduction).
If the iodide is lost and replaced by a hydrogen, you have formed Ethyl bicyclo[1.1.1]pentane-1-carboxylate .
Cause: Exposure to reducing agents or radical H-donors (like THF or ethers) under light. The bridgehead radical abstracts a proton from the solvent.
Verification: Look for a singlet near 2.9 ppm (bridgehead H) in the proton NMR.
Module 3: Visualizing Degradation & Quality Control
The following diagrams illustrate the degradation logic and the decision matrix for handling these compounds.
Figure 1: Photolytic Degradation Pathway
Caption: Mechanism of iodine liberation driven by light, leading to discoloration and byproduct formation.
Figure 2: Quality Control & Rescue Workflow
Caption: Decision tree for assessing compound viability based on visual and spectral data.
1. Radical Cross-Coupling (The Primary Use Case):
This compound is a precursor for Atom Transfer Radical Addition (ATRA) or Photoredox catalysis.
Precaution: Do not expose the reaction mixture to light before adding the catalyst/substrate, or you will initiate background radical chains that lower yield.
Solvent Choice: Avoid solvents with weak C–H bonds (like THF) if you are observing reduction byproducts (H-abstraction). Benzene or Acetonitrile are often superior for BCP radical chemistry.
2. Hydrolysis to the Acid:
If you intend to hydrolyze the ester to 3-iodobicyclo[1.1.1]pentane-1-carboxylic acid :
Method: Use LiOH in THF/Water.
Warning: The resulting acid is a solid (mp ~138°C) and is generally more stable than the ester, but the iodide remains light-sensitive.
3. Nucleophilic Substitution:
The bridgehead iodide is inert to standard
conditions due to steric shielding and the impossibility of backside attack (inversion is geometrically impossible in the cage).
Implication: Do not attempt to displace the iodide with amines or azides using standard heating. You must use radical-mediated pathways (e.g., radical-polar crossover) or organometallic catalysis (e.g., Kumada coupling).
References
Bioisosteric Applications
Stepan, A. F., et al. (2012). "Application of the Bicyclo[1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere." Journal of Medicinal Chemistry.
BCP Synthesis & Reactivity
Bunker, K. D., et al. (2011). "Scalable Synthesis of 3-Substituted Bicyclo[1.1.1]pentane-1-carboxylic Acids." Organic Letters.
Radical Chemistry of BCP Iodides
Walsh, J. J., et al. (2020). "Photoredox Catalysis for the Generation of Bicyclo[1.1.1]pentyl Radicals." Chemical Science.
General Physical Properties (Methyl/Ethyl Esters)
Sigma-Aldrich / Merck Safety Data Sheet (SDS) for Methyl 3-iodobicyclo[1.1.
Purification techniques for products derived from Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate
Topic: Purification & Handling of Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate Executive Summary Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate (EIBP) is a high-value bioisostere used to replace para-substituted benz...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Purification & Handling of Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate
Executive Summary
Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate (EIBP) is a high-value bioisostere used to replace para-substituted benzenes or tert-butyl groups in drug discovery. Its unique cage structure (
-rich) confers improved solubility and metabolic stability compared to aromatic analogs.[1]
However, users frequently encounter three specific failure modes:
Detection Failure: The BCP core lacks significant UV chromophores, making standard LC/TLC monitoring difficult.
Yield Loss (Volatility): The compact, spherical shape of BCPs leads to higher-than-expected volatility, causing product loss during concentration.
Purification Difficulty: Separation of the target iodide from the protodeiodinated byproduct (H-species) is challenging due to similar polarity.
This guide provides validated protocols to resolve these issues.
Module 1: Visualization & Detection
User Question: "I see nothing on my TLC plate under UV (254 nm), but my mass spec says the product is there. How do I monitor this?"
Technical Diagnosis:
The BCP cage does not possess a
-conjugated system sufficient for strong UV absorption at 254 nm. While the iodine atom and ester group provide weak absorbance, it is often drowned out by solvents or impurities.
Troubleshooting Protocol:
Do not rely on UV. You must use chemical staining or alternative detection methods.
Recommended Stains
Stain
Sensitivity
Color of Spot
Notes
KMnO₄ (Basic)
High
Yellow/Brown on Purple
Primary Recommendation. Oxidizes the C-I bond and ester.
Iodine Chamber
Medium
Brown/Yellow
Reversible. Good for initial quick checks.
Anisaldehyde
Medium
Variable (often Blue/Grey)
Requires vigorous heating. Good for functionalized derivatives.[2]
Hanessian’s (CAM)
High
Dark Blue
Very sensitive but can stain impurities heavily.
Instrumental Monitoring Strategy
For automated purification (Flash/Prep HPLC), standard UV triggers will fail.
Figure 1: Decision matrix for detector selection. ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) are recommended over UV.
Module 2: Purification Strategies
User Question: "I have a mixture of my product (I-BCP-Ester) and the reduced byproduct (H-BCP-Ester). They co-elute on silica. How do I separate them?"
Technical Diagnosis:
The protodeiodinated byproduct (Ethyl bicyclo[1.1.1]pentane-1-carboxylate) is a common impurity in radical cross-coupling or Grignard reactions. The iodine atom and the hydrogen atom result in very similar dipole moments, making normal-phase silica separation difficult.
Mobile Phase Modifier: Use Pentane / Diethyl Ether instead of Hexane / EtOAc. The volatility of pentane facilitates low-temperature evaporation (see Module 3).
Gradient: Shallow gradient (0% to 10% Ether over 20 CV).
Method B: Reverse Phase (The "Gold Standard")
The iodine atom significantly increases lipophilicity compared to the proton.
Column: C18 functionalized silica.
Solvent: Water/Acetonitrile (no acid modifier needed for the neutral ester).
Result: The H-species (more polar) will elute significantly earlier than the I-species (lipophilic).
Method C: Vacuum Distillation (Scale >5g)
For larger scales, chromatography is inefficient.
Boiling Point: EIBP has a high boiling point at atmospheric pressure but distills cleanly under high vacuum.
Protocol:
Use a short-path distillation head.
Vacuum: < 1 mmHg (approx 1 mbar).
Bath Temp: Start at 60°C, ramp slowly.
Note: The H-byproduct is more volatile and will distill first (Fore-cut). Collect the main fraction subsequently.
Module 3: Handling Volatility & Stability
User Question: "My yield was 80% by NMR, but after the rotavap, I only isolated 30%. Where did it go?"
Technical Diagnosis:
BCP derivatives are "globular" molecules. They do not stack well in the liquid phase, leading to higher vapor pressures than their molecular weight suggests. They sublime easily.
Standard Operating Procedure (SOP) for Concentration:
Temperature Control: Never heat the water bath above 30°C .
Vacuum Control: Do not use full pump vacuum (< 10 mbar) for extended periods if the solvent is volatile (e.g., DCM, Pentane). Use a vacuum controller set to:
DCM: 450 mbar
Pentane: 600 mbar
EtOAc: 150 mbar
Azeotroping: Avoid azeotroping with high-boiling solvents (DMF/DMSO) as removing them requires conditions that will strip the BCP product.
Stability Warning (Photolysis):
The C-I bond on the bridgehead is sensitive to light (homolytic cleavage).
Action: Wrap columns and collection flasks in aluminum foil during purification.
Storage: Store at 2–8°C in amber vials.
Module 4: Reaction Workup (Quenching)
User Question: "My crude NMR is messy and dark purple. Is the reaction ruined?"
Technical Diagnosis:
The purple color indicates free iodine (
), which is often liberated during radical processes or light exposure. If not removed, can promote polymerization or oxidation during concentration.
Workup Protocol:
Figure 2: Standard workup protocol to remove iodine and prevent product degradation.
References
Bioisosteric Properties & Significance
Stepan, A. F., et al. (2012).[3] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry.
Synthesis & Photochemical Methods
Mykhailiuk, P. K. (2024).[4] "Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations." Nature Communications.[5]
Handling & Volatility of BCPs
Kanazawa, J., et al. (2020).[3][6] "Synthesis and Use of Versatile [1.1.1]Bicyclopentylaldehyde Building Blocks." Angewandte Chemie International Edition.
Purification & Stains (General BCP)
Lopchuk, J. M. (2021).[3][5] "Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes." Chemical Reviews.
Product Data & Physical Properties
Sigma-Aldrich Technical Data Sheet. "Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate."[7][8]
Technical Support Center: Overcoming Low Reactivity of Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate
Welcome to the Application Scientist Knowledge Base. Bicyclo[1.1.1]pentanes (BCPs) are premier bioisosteres for para-substituted arenes, internal alkynes, and tert-butyl groups in drug discovery[1].
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Knowledge Base.
Bicyclo[1.1.1]pentanes (BCPs) are premier bioisosteres for para-substituted arenes, internal alkynes, and tert-butyl groups in drug discovery[1]. However, functionalizing the bridgehead position—specifically via the cross-coupling of Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate—presents a notorious bottleneck. This guide provides mechanistic clarity, validated protocols, and troubleshooting logic to overcome these reactivity barriers.
Part 1: Mechanistic Deep-Dive & Causality
Q: Why does Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate fail in standard Palladium-catalyzed cross-couplings (e.g., Suzuki, standard Negishi)?A: The failure is rooted in the fundamental geometry of the BCP cage. Traditional Pd-catalyzed oxidative addition requires either a backside attack (S_N2-like inversion) on the C–I bond or a concerted 3-centered transition state.
Steric Blockade: The bridgehead position physically prohibits backside attack.
Strain Energy: The BCP core possesses ~66 kcal/mol of strain energy. A concerted insertion requires the bridgehead carbon to distort toward a planar geometry, which is energetically prohibitive.
Consequently, two-electron oxidative addition pathways stall, leading to unreacted starting material or degradation[1].
Q: What is the mechanistic solution to this geometric constraint?A: You must bypass two-electron oxidative addition by utilizing single-electron transfer (SET) radical pathways . The C–I bond at the bridgehead is highly susceptible to homolytic cleavage or SET reduction. By generating a highly electrophilic BCP bridgehead radical, you can intercept it with a transition metal (like Nickel) in a metallaphotoredox cycle[2],[3].
Part 2: Validated Methodologies & Protocols
Strategy Comparison
To select the appropriate workflow, consult the quantitative data summary below:
This protocol leverages an Iridium photocatalyst to generate the BCP radical, which is subsequently captured by a Nickel cycle[2].
Self-Validation Check: Always run a concurrent control reaction omitting the aryl halide. Analyze the control via GC-MS; the presence of the protodehalogenated byproduct (Ethyl bicyclo[1.1.1]pentane-1-carboxylate) confirms successful radical initiation. If absent, your light source or degassing procedure has failed.
Step-by-Step Procedure:
Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate (1.0 equiv, 0.5 mmol), Aryl Bromide (1.5 equiv), Ir[dF(CF3)ppy]2(dtbbpy)PF6 (2 mol%), NiCl2·glyme (5 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 5 mol%), and anhydrous K2HPO4 (2.0 equiv).
Solvent & Degassing: Add anhydrous N,N-dimethylacetamide (DMA, 0.1 M). Degas the mixture rigorously via three freeze-pump-thaw cycles. (Causality: Oxygen rapidly quenches the Ir(II) excited state and reacts with the BCP radical, destroying the catalytic cycle).
Irradiation: Backfill with Argon. Irradiate the vial using a 450 nm Blue LED photoreactor at room temperature for 16–24 hours. Use a cooling fan to maintain the temperature below 30 °C to prevent thermal degradation of the Ni-complex.
Workup: Dilute the mixture with EtOAc, wash with water (3x) to remove DMA, and wash with brine. Dry over Na2SO4, concentrate, and purify via flash column chromatography.
Protocol 2: Zinc-Insertion Negishi Coupling
Zinc Activation: In a dry flask under Argon, suspend Zinc dust (3.0 equiv) in anhydrous THF. Add 1,2-dibromoethane (5 mol%) and heat to 65 °C for 10 mins. Cool to RT, add TMSCl (5 mol%), and stir for 15 mins.
Insertion: Add the BCP iodide (1.0 equiv) to the activated zinc. Stir at 40 °C for 2–4 hours. (Validation: Quench a 0.1 mL aliquot with D2O; GC-MS should show >95% deuterium incorporation at the bridgehead).
Coupling: Transfer the BCP-zinc reagent via cannula to a separate flask containing Aryl Halide (0.8 equiv) and Pd(dppf)Cl2 (5 mol%) in THF. Heat at 60 °C for 12 hours, then perform a standard aqueous workup.
Part 3: Visualizations & Workflows
Mechanistic Pathway of Metallaphotoredox Coupling
The following diagram illustrates the dual-catalytic cycle, emphasizing the intersection of the photoredox and nickel catalytic loops.
Mechanistic pathway of metallaphotoredox BCP-aryl cross-coupling via radical intermediates.
Troubleshooting Logic Tree
If your reaction yields are sub-optimal, follow this logic tree to isolate the variable causing the failure.
Troubleshooting logic tree for identifying and resolving low yields in BCP cross-coupling.
Part 4: Frequently Asked Questions (FAQ)
Q: I am observing significant amounts of the BCP-H (protodehalogenated) byproduct. How do I prevent this?A: The BCP radical is highly reactive and will abstract hydrogen atoms from any available source. Ensure your DMA is strictly anhydrous and stored over molecular sieves. Additionally, verify the purity of your dtbbpy ligand, as adventitious moisture or protic impurities in the reagents will rapidly quench the radical before it can be captured by the Ni(II) complex.
Q: Can I use a Ruthenium photocatalyst instead of Iridium?A: While Ru(bpy)3(PF6)2 is a common photocatalyst, its excited-state reduction potential is often insufficient to reduce the bridgehead C–I bond of the BCP cage effectively. The highly reducing nature of Ir[dF(CF3)ppy]2(dtbbpy)PF6 is specifically required to overcome the activation barrier for SET to the sterically hindered iodide[2].
Q: Why is temperature control critical during the photoredox reaction?A: High-power blue LEDs generate significant heat. If the reaction temperature exceeds 35–40 °C, the active Ni(0) species can aggregate into inactive bulk nickel (nickel black), halting the cross-coupling cycle. Always use a dedicated cooling fan or a temperature-controlled photoreactor block.
References
Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au.[Link]
Continuous Flow-Enabled Synthesis of Bench-Stable Bicyclo[1.1.1]pentane Trifluoroborate Salts and Their Utilization in Metallaphotoredox Cross-Couplings. Organic Letters.[Link]
Synthesis of doubly bridgehead substituted bicyclo[1.1.1]pentanes. Radical transformations of bridgehead halides and carboxylic acids. The Journal of Organic Chemistry.[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: BCP-SR-2026-X
Status: Open
Subject: Managing Strain-Release Pathways in [1.1.1]Propellane Functionalization
Assigned Specialist: Senior Application Scientist, High-Strain Scaffolds Division
Introduction: The "Spring-Loaded" Bioisostere
Welcome to the BCP Technical Support Hub. You are likely here because you are utilizing bicyclo[1.1.1]pentane (BCP) as a bioisostere for para-phenyl rings, tert-butyl groups, or internal alkynes to improve pharmacokinetic profiles (solubility, metabolic stability) [1, 2].
The core challenge in BCP synthesis is managing the strain-release energy (~68–100 kcal/mol) of the precursor, [1.1.1]propellane . This molecule is "spring-loaded."[1] If you release that energy indiscriminately, you get oligomers (staffanes) or rearranged cyclobutanes. If you release it with precision, you get the desired drug-like scaffold.
This guide treats your reaction flask as a controlled demolition site. We will troubleshoot the three primary failure modes: Premature Polymerization , Cationic Collapse , and Radical Termination Failure .
Module 1: Precursor Integrity & Handling
User Issue: "My yields are inconsistent (±30%) despite identical reaction setups."
Diagnosis: The culprit is almost always the volatility and instability of the [1.1.1]propellane precursor. Propellane is not a shelf-stable reagent; it is a fleeting intermediate that must be quantified rigorously.
Protocol: The Titer Validation System
Do not assume the concentration of your propellane stock solution. It degrades via autoxidation and oligomerization even at –20 °C.
Synthesis: Prepare [1.1.1]propellane from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane via methyllithium treatment [3].
Storage: Store only as a dilute solution (ether or pentane) at –78 °C.
Mandatory Titer Check (NMR):
Take an aliquot of your stock solution.
Add a known quantity of internal standard (e.g., mesitylene or 1,3,5-trimethoxybenzene).
Critical Step: Acquire NMR immediately in CDCl₃ at 0 °C or lower . Room temperature acquisition can degrade the sample during the scan.
Target Signal: Look for the singlet at δ 2.06 ppm (bridgehead protons).
FAQ: Why can't I concentrate the propellane to neat oil?A: Neat [1.1.1]propellane is shock-sensitive and prone to spontaneous polymerization. Always maintain it in solution (typically 0.3–0.7 M).
User Issue: "I see consumption of starting material, but I'm isolating 'staffanes' (oligomers) instead of my cross-coupled product."
Diagnosis: This is a Rate of Transfer failure.
When a radical adds to [1.1.1]propellane (Step A), it creates a bridgehead BCP radical (Step B).[2] This intermediate has two choices:
Path 1 (Desired): Capture a group (X) from your reagent to form the product.
Path 2 (Undesired): Attack another molecule of propellane, starting a polymerization chain (oligomerization).
If Path 2 is faster than Path 1, you get oligomers.
Troubleshooting: The "High-Flux" Radical Protocol
To favor Path 1, you must ensure the "radical trap" (your reagent) is available in high effective concentration or has a high rate constant for transfer.
Variable
Recommendation
Mechanistic Logic
Reagent Stoichiometry
Use excess radical precursor (1.5–3.0 equiv) relative to propellane.
Increases the probability of the BCP radical finding a trap before finding another propellane.
Light Intensity (Photoredox)
Increase photon flux (high-power LEDs).
Generates a higher steady-state concentration of the trapping species (e.g., metallaphotoredox cycle).
Solvent Viscosity
Avoid highly viscous solvents.
Diffusion limits the trap's ability to intercept the short-lived BCP radical.
Visualizing the Competition: Radical vs. Oligomer
Caption: The critical bifurcation point: The BCP radical must be trapped (Green Path) faster than it can react with excess propellane (Red Path) to prevent polymerization.
Key Reference Protocol:
For atom-transfer radical addition (ATRA), utilize triethylborane (Et₃B) initiation or Ir/Cu metallaphotoredox cycles. The Anderson group has demonstrated that silyl radicals or iodine atom transfer are particularly effective at outcompeting oligomerization [4, 5].
Module 3: Anionic Strain-Release (Amination)
User Issue: "The reaction mixture turned into a gel, and I recovered mostly unreacted amine."
Diagnosis: You likely encountered "Turbidity Lock" or Protonation Failure .
Strain-release amination (pioneered by the Baran lab) relies on the nucleophilic attack of an amine across the central bond. This generates a highly basic bridgehead anion [3].
Troubleshooting Guide: Anionic Pathways
Q1: Did you use a lithium salt additive?
Fix: Add LiCl (1.0 equiv) if using Grignard or turbobase conditions.
Why: The bridgehead anion is unstable. Lithium coordinates to the anion, stabilizing the intermediate and preventing reversible ring closure or decomposition.
Q2: Is your amine nucleophilic enough?
Fix: If using anilines or electron-poor amines, you need "Turbo-Amide" conditions (LiHMDS/THF).
Why: Propellane is electron-rich (inverted bond character). It resists attack by weak nucleophiles unless activated or unless the nucleophile is deprotonated first.
Q3: Did you quench correctly?
Fix: The reaction produces a BCP-anion. It must be quenched with a proton source (MeOH or NH₄Cl) while still cold/active. If you let it warm up without quenching, it may rearrange or polymerize.
Module 4: Preventing Cationic Collapse
User Issue: "I found a cyclobutane ring in my product (methylenecyclobutane) instead of the BCP cage."
Diagnosis: You triggered a Cationic Rearrangement .
Unlike radicals or anions, the BCP cation is extremely unstable. It relieves strain by breaking one of the side bonds, rearranging into a methylenecyclobutane.
The "No-Acid" Rule
Avoid Strong Lewis Acids: Do not use AlCl₃ or strong Brønsted acids with propellane.
Check Your Photoredox Catalyst: If your photocatalyst is highly oxidizing (generating a BCP cation via Single Electron Transfer oxidation of the radical), you risk rearrangement.
Solution: Switch to a mechanism that relies on Radical Capture (e.g., Cu-catalysis) rather than Radical Oxidation to a cation [6].
Stepan, A. F., et al. (2012).[3] "Application of the Bicyclo[1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere." Journal of Medicinal Chemistry. Link
Mykhailiuk, P. K. (2015). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry. Link
Gianatassio, R., et al. (2016).[3] "Strain-Release Amination." Science. Link
Caputo, D. F. J., et al. (2018).[4][5] "Synthesis and Applications of Highly Functionalized 1-Halo-3-substituted Bicyclo[1.1.1]pentanes." Chemical Science. Link
Walsh, J. P., et al. (2020). "Controlling Reaction Pathways in the Radical Functionalization of [1.1.1]Propellane." Chemical Science. Link
Burton, K. I., & MacMillan, D. W. C. (2025). "Rapid Access to 3-Substituted Bicyclo[1.1.1]pentanes." Chem. Link
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Bicyclo[1.1.1]pentane (BCP) Process ChemistryTopic: Large-Scale Synthesis of Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate
Ticket ID: BCP-SC-2024-001
Executive Summary & Process Overview
Welcome to the BCP Process Support Hub.
The synthesis of Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate (hereafter Target-1 ) represents a significant challenge in modern process chemistry. As a bioisostere for para-substituted arenes, this scaffold is critical for modulating lipophilicity and metabolic stability in drug candidates.
However, scaling this chemistry involves navigating three high-risk bottlenecks:
Precursor Instability: [1.1.1]Propellane is volatile (
) and prone to spontaneous polymerization.
Radical Management: The installation of the iodine atom often requires radical pathways (photochemical or thermal) that are difficult to control in large batch reactors.
Cryogenic Constraints: Alternative metallation routes require strict temperature control to prevent ring fragmentation.
This guide provides validated protocols and troubleshooting workflows for the two primary industrial routes to Target-1 .
Critical Decision Tree: Route Selection
Before troubleshooting, confirm your synthetic strategy. The scale of your operation dictates the route.
Figure 1: Strategic decision tree for selecting the synthesis route based on facility capabilities.
Module 1: Handling the [1.1.1]Propellane Precursor[1]
Context: All routes start here. Propellane is generated from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane via methyllithium treatment.
Common Failure Mode:"The Yield of Propellane is <30% or the solution turned into a gel."
Potential Cause
Technical Explanation
Corrective Action
Oligomerization
Propellane undergoes radical polymerization to form "staffanes" if concentration exceeds 0.5 M or if exposed to radical initiators (oxygen).
Dilution & Inerting: Keep propellane solutions (typically in Et2O/Pentane) dilute (<0.4 M). Store under strict Argon atmosphere at -80°C.
Temperature Spikes
The generation reaction is highly exothermic. If the internal temp rises > -20°C during addition, the ring opens.
Flow Chemistry: Switch from batch to a continuous flow reactor for the MeLi addition. This manages the exotherm and allows immediate downstream consumption.
Distillation Loss
Propellane co-distills with ether/pentane.[1] Vacuum distillation often results in product loss into the trap.
Tele-distillation: Use a tele-distillation setup where the receiving flask is the reaction vessel for the next step, cooled to -78°C. Do not attempt to isolate neat propellane.
Module 2: Troubleshooting Route A (Iododecarboxylation)
Chemistry: BCP-Mono-Ester
Target-1Challenge: Decarboxylative iodination on strained rings is prone to side reactions (ring opening).
Issue 1: "Reaction stalls or yields are inconsistent in batch."
Root Cause: If using the photochemical Hunsdiecker (e.g., Barton ester or photoredox), light penetration (Beer-Lambert law) limits conversion in large flasks.
Solution (The "Flow" Fix): Implement a photo-flow reactor (e.g., Vapourtec or homemade PFA tubing wrapped around 420 nm LEDs).
Protocol: Pump the N-hydroxyphthalimide ester derivative and iodine source through the reactor with a residence time of 10–20 minutes.
Benefit: Uniform irradiation prevents over-exposure of the product, reducing de-iodination byproducts.
Issue 2: "Product is contaminated with di-iodo or ring-opened byproducts."
Root Cause: Thermal Hunsdiecker methods (using
/PhI(OAc)) often require temperatures that degrade the BCP cage.
Solution: Switch to Barton Decarboxylation using iodoform (
) as the iodine donor under visible light. This proceeds at room temperature.
Module 3: Troubleshooting Route B (Metallation of DIBCP)
Chemistry: 1,3-DiiodobCP
[Li-BCP-I] Target-1Challenge: 1,3-DiiodobCP (DIBCP) is a solid "feedstock" but requires precise lithiation.
Issue 1: "Explosion or Rapid Decomposition during DIBCP synthesis."
Root Cause: DIBCP is shock-sensitive (though less than cubane).[2] Crystallizing large batches can occlude solvent, creating pressure pockets.
Safety Protocol:
Never scrape dry DIBCP crystals with metal spatulas.
Keep DIBCP wet with solvent (Hexane) whenever possible.
Preferred: Use DIBCP in solution immediately after generation from propellane +
.
Issue 2: "Low yield of Mono-Ester (Double substitution occurred)."
Root Cause: When adding the organolithium/Grignard (e.g.,
or ), "turbo-Grignard" exchange can be too fast, leading to di-lithiation (Li-BCP-Li).
Protocol Refinement:
Temperature: Must be strictly
.
Stoichiometry: Use exactly 0.95 equivalents of the metallating agent relative to DIBCP. Leaving 5% unreacted DIBCP is better than forming the di-anion.
Reverse Addition: Cannulate the lithiated BCP species into a solution of excess Ethyl Chloroformate. Do not add the chloroformate to the lithiated species.
Visualization: The Radical Mechanism (Route A)
Understanding the radical chain is vital for troubleshooting low yields in the iododecarboxylation route.
Figure 2: Radical chain propagation. Note that the BCP radical (R•) is nucleophilic; electron-deficient iodine sources work best.
Frequently Asked Questions (FAQs)
Q: Can I store the Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate intermediate?A: Yes, but with caution. The C-I bond on the BCP bridgehead is reasonably stable, but it is sensitive to light. Store in amber vials at -20°C over Copper wire (stabilizer) to prevent iodine liberation.
Q: Why is my product turning purple during rotary evaporation?A: This indicates iodine liberation.
Fix: Wash your organic phase with 10% Sodium Thiosulfate (
) immediately before drying and evaporation. Keep the water bath temp < 35°C.
Q: Is flow chemistry absolutely required?A: For multigram to kilogram scale, yes .
For Propellane generation: Flow prevents thermal runaway.
For Iodination: Flow ensures light penetration.[3]
Reference: See Mykhailiuk's work on the "Light-enabled scalable synthesis" [1, 2].
References & Authority
Scalable Flow Synthesis of BCPs:
Title: Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations.
Source:Nature Communications / Enamine Ltd.
Context: Describes the ATRA reaction of alkyl iodides with propellane in flow.
(Note: Representative link based on search context).
Propellane to Diacid Scale-up:
Title: Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid.[4][5][6]
Preventing homocoupling in reactions with Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate
Welcome to the Application Science Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing homocoupling issues when working with Ethyl 3-iodobicyclo[1.1.1...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Science Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing homocoupling issues when working with Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate .
As the pharmaceutical industry increasingly adopts the rigid 1,3-disubstituted bicyclo[1.1.1]pentane (BCP) motif as a three-dimensional bioisostere for para-substituted phenyl rings[1], late-stage cross-coupling of BCP iodides has become a critical workflow. However, the unique geometry of the BCP core often leads to frustratingly high yields of BCP-BCP homodimers. This guide breaks down the mechanistic causality of this side reaction and provides field-proven, self-validating protocols to suppress it.
Diagnostic Dashboard: The Causality of BCP Homocoupling
To solve homocoupling, we must first understand the physics of the BCP bridgehead carbon. The bridgehead C–I bond possesses unusually high s-character (hybridization is approximately sp^2.5)[2]. When subjected to single-electron transfer (SET) via a photocatalyst, the resulting BCP radical is exceptionally reactive.
In a standard metallaphotoredox cycle (e.g., Ir/Ni dual catalysis), the Ir photocatalyst reduces the BCP iodide to a BCP radical, which must then be captured by the Ni catalyst (oxidative ligation). Homocoupling is strictly a kinetic problem: if the rate of SET (radical generation) exceeds the rate of Ni-capture (catalytic turnover), the local concentration of BCP radicals spikes. Because these radicals lack
-hydrogens (preventing -hydride elimination), their primary degradation pathway is rapid bimolecular recombination[1].
Mechanistic divergence of the BCP radical: productive Ni-capture vs. undesired homocoupling.
Quantitative Data: Parameter Optimization
To prevent homocoupling, we must throttle the radical generation rate while accelerating the Ni-catalyst turnover. The table below summarizes how specific experimental parameters shift the kinetic balance between cross-coupling and homocoupling.
Parameter Adjusted
Mechanistic Rationale
Homocoupling Yield (%)
Cross-Coupling Yield (%)
Batch Addition (All at once)
Initial radical burst overwhelms Ni capture rate.
42%
31%
Syringe Pump Addition (2h)
Radical generation strictly matches Ni turnover rate.
<5%
84%
Ligand: bipy
Slow reductive elimination leads to radical pooling.
35%
40%
Ligand: dtbbpy
tert-Butyl groups accelerate reductive elimination[3].
12%
76%
High Light Intensity (100%)
Excessive photon flux causes rapid SET.
28%
52%
Optimized Light (30%)
Controlled SET maintains low steady-state radical conc.
This protocol utilizes a syringe pump and specific ligand tuning to ensure the BCP radical is generated only as fast as the Ni catalyst can consume it. Do not skip the validation checkpoints ; they are designed to give you real-time feedback on the reaction's kinetic health.
Step-by-Step Methodology
Glovebox Preparation: In an argon-filled glovebox, charge a dried 20 mL vial with the aryl bromide electrophile (1.0 equiv), NiCl₂·dme (5 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (5 mol%), and [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1 mol%).
Solvent Degassing: Add 4.0 mL of rigorously degassed DMA. Causality note: Oxygen is a potent radical scavenger and will quench the BCP radical before Ni-capture.
Syringe Pump Setup: Dissolve Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate (1.5 equiv) in 1.0 mL of degassed DMA. Load this into a gas-tight syringe.
Irradiation & Addition: Place the reaction vial in a photoreactor equipped with a 390 nm or 440 nm LED (set to 30% intensity) and active fan cooling. Begin irradiation and simultaneously start the syringe pump to add the BCP iodide over a 2-hour period.
System Validation Checkpoints
Checkpoint 1 (Visual Validation at t=10 mins): The solution should transition from pale green to a deep, translucent orange/red, indicating the formation of the active Ni(I) species. Failure state: If the solution turns opaque black, the Ni catalyst has aggregated into inactive Ni(0) black. This indicates the radical flux is too low or the ligand has dissociated.
Checkpoint 2 (Mass Balance Validation at t=60 mins): Extract a 10 µL aliquot and run an LC-MS. Look for the mass corresponding to the homocoupled dimer (diethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate). Failure state: If the dimer peak exceeds 5% relative area, your radical flux is still too high. Immediately reduce the LED intensity by half.
Self-validating experimental workflow utilizing slow addition to minimize radical pooling.
Frequently Asked Questions (FAQs)
Q: Why does my BCP iodide homocouple more readily than standard primary or secondary alkyl iodides?A: Standard alkyl radicals can undergo
-hydride elimination or rearrange if not immediately captured. The rigid BCP cage lacks -hydrogens and cannot easily rearrange. Consequently, the highly reactive, s-character-rich bridgehead radical is trapped in the reaction mixture. If the transition metal catalyst does not capture it instantly, its only viable degradation pathway is bimolecular recombination with another BCP radical[2].
Q: Can I use a different photocatalyst to slow down the radical generation?A: Yes. The reduction potential of the photocatalyst directly impacts the SET rate. Switching from a strongly reducing Ir(III) complex to an organic photocatalyst like 4CzIPN can modulate the radical flux[4], provided the reduction potential still matches the activation energy required to cleave the BCP C–I bond.
Q: What if I don't have access to a syringe pump?A: If batch addition is unavoidable, you must compensate kinetically. Dramatically lower the light intensity (e.g., using a 10% dimming setting on your LED reactor) and increase the Ni catalyst loading from 5 mol% to 15 mol%. This ensures the radical capture rate outpaces the generation rate.
Q: Can I use thermal cross-coupling instead to avoid radicals entirely?A: Yes. Kumada or Negishi cross-couplings using BCP-Grignard or BCP-Zinc reagents avoid free radical pooling[5]. However, these require strictly anhydrous conditions, highly reactive organometallic intermediates, and generally exhibit much lower functional group tolerance compared to metallaphotoredox methods.
References
Copper‐Photoredox‐Catalyzed C(sp3)–C(sp3) Reductive Cross‐Coupling of Alkyl Bromides with BCP‐Thianthrenium Reagents. National Institutes of Health (NIH) / PMC.
Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes.
Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. National Institutes of Health (NIH) / PMC.
Nickel-Catalyzed Decarboxylative Cross-Coupling of Bicyclo[1.1.1]pentyl Radicals Enabled by Electron Donor-Acceptor Complex.
Optimizing reaction conditions for functionalizing Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate
Ticket ID: BCP-I-FUNC-001 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary You are working with Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate (hereafter BCP-I ).[1] This scaffold is a cr...
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: BCP-I-FUNC-001
Status: Open
Assigned Specialist: Senior Application Scientist
Executive Summary
You are working with Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate (hereafter BCP-I ).[1] This scaffold is a critical bioisostere for para-substituted benzenes and tert-butyl groups, offering improved metabolic stability and solubility.
The Challenge: The bridgehead C(sp³)–I bond is sterically encumbered and electronically unique (high s-character). Standard Sɴ2 pathways are geometrically impossible (backside attack is blocked), and standard Pd-catalyzed oxidative addition is kinetically sluggish.
The Solution: Success relies almost exclusively on Radical Methodologies (Single Electron Transfer - SET) or Halogen-Atom Transfer (XAT) . This guide prioritizes metallaphotoredox catalysis as the most robust pathway for functionalization.
Module 1: Critical Handling & Stability
Before starting, verify the integrity of your reagent.
Q: My BCP-I has turned pink/purple. Is it still usable?A: The color indicates free iodine (
Fix: If the color is faint, wash a solution of the reagent with aqueous sodium thiosulfate (
) to remove , then dry and concentrate. If the solid is dark purple/black, purity is likely compromised; repurify via silica gel chromatography (rapid elution).
Prevention: Store at -20°C, under Argon, wrapped in foil.
Q: Can I use standard organolithium exchange (e.g.,
-BuLi)?A:Proceed with extreme caution.
Risk: While Iodine-Lithium exchange is possible (typically using
-BuLi at -78°C), the resulting bridgehead lithio-species is thermodynamically unstable and prone to ring-opening or polymerization upon warming.
Recommendation: Use TurboGrignard (
) at -40°C if you must generate a nucleophile, but prefer radical pathways (Modules 2 & 3) for higher functional group tolerance.
Module 2: Metallaphotoredox Arylation (The "Gold Standard")
For installing aryl/heteroaryl groups.
Standard Operating Procedure (SOP)
Objective: Cross-coupling BCP-I with an Aryl Bromide (Ar-Br).
Component
Reagent
Role
Photocatalyst
Ir(dF(CF3)ppy)2(dtbbpy)PF6 (1-2 mol%)
Potent oxidant in excited state () to drive SET.
Metal Catalyst
NiCl2·dtbbpy (5-10 mol%)
Mediates the C–C bond formation via oxidative addition/reductive elimination.
XAT Reagent
(TMS)3Si-H or Supersilane (1 equiv)
Crucial. Abstracts Iodine to generate the BCP radical cleanly.
Base
Na2CO3 or K3PO4 (2-3 equiv)
Neutralizes acid byproducts.
Solvent
DME or 1,4-Dioxane
Ethers stabilize the Ni species.
Light
Blue LED (450 nm)
Excites the Iridium catalyst.
Mechanism of Action
The reaction does not proceed via direct oxidative addition of Ni into the BCP-I bond. It requires a "Dual Catalytic Cycle."
Figure 1: Simplified Metallaphotoredox Cycle. The Silyl radical acts as a shuttle to convert BCP-I into the reactive BCP radical.
Troubleshooting Guide: Arylation
Q: I see full consumption of BCP-I, but the major product is the reduced BCP-H (Ethyl bicyclo[1.1.1]pentane-1-carboxylate).
Cause:Protodeiodination. The BCP radical was formed but failed to intercept the Ni-catalyst. Instead, it abstracted a Hydrogen atom from the solvent or reagents.
Fix 1 (Concentration): Increase reaction concentration (e.g., from 0.05 M to 0.1 M or higher). This increases the collision frequency between the BCP radical and the Ni-catalyst.
Fix 2 (Catalyst Loading): Increase Ni loading. The rate of radical capture must outcompete H-abstraction (
).
Fix 3 (Solvent): Ensure solvents are anhydrous. Water is a potent H-atom donor for these radicals.
Q: The reaction stalls at 50% conversion.
Cause:Catalyst Death (Ni black formation) or Light Attenuation .
Fix 1: Add the Ni catalyst in two portions (0 min and 4 hours).
Fix 2: Ensure the reaction vial is not too thick; light penetration is poor in scale-up. Use flow chemistry or stir rapidly to cycle the solution to the vial walls.
Mechanism: Reductive quenching. The excited Ir(III)* reduces BCP-I (or via XAT) to the radical, which attacks the alkene. The resulting radical is reduced and protonated.
Q: I am getting low yields with sterically hindered alkenes.A: The BCP radical is nucleophilic (somewhat), but bulky.
Optimization: Switch to Atom Transfer Radical Addition (ATRA) conditions.
Use a Lewis Acid additive (e.g.,
) to activate the alkene.
Use a radical initiator like
(non-photochemical) if the photo-pathway is sluggish.
Module 4: Diagnostic Logic Tree
Use this flow to diagnose experimental failures.
Figure 2: Diagnostic Logic for Reaction Failure.
References
Metallaphotoredox Arylation
Title: "The merger of transition metal and photocatalysis."[3]
Source:N
Context: Establishes the dual catalytic cycle (Ni/Ir)
BCP Functionalization Overview
Title: "Conquering the Synthesis and Functionaliz
Source:JACS Au (Baran Group).
Context: Comprehensive review of radical p
Silyl Radical Activation (XAT)
Title: "Silyl Radical Activation of Alkyl Halides in Metallaphotoredox C
Comparing the metabolic stability of BCP-containing compounds to their aryl counterparts
Executive Summary: The "Escape from Flatland" In modern drug discovery, the transition from planar aromatic scaffolds to three-dimensional ( -rich) architectures is a proven strategy to improve physicochemical properties...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The "Escape from Flatland"
In modern drug discovery, the transition from planar aromatic scaffolds to three-dimensional (
-rich) architectures is a proven strategy to improve physicochemical properties and metabolic stability. The Bicyclo[1.1.1]pentane (BCP) motif has emerged as the premier bioisostere for 1,4-disubstituted phenyl rings (para-phenyl).
This guide objectively compares the metabolic stability of BCP-containing compounds against their aryl counterparts. Experimental data confirms that BCP substitution frequently mitigates CYP450-mediated oxidation, reduces intrinsic clearance (
), and improves solubility, primarily by eliminating the electron-rich -system inherent to benzene rings while maintaining the critical vector orientation of substituents.
Mechanistic Rationale: Why BCP Outperforms Phenyl
The metabolic superiority of BCP stems from fundamental differences in electronic structure and steric geometry.
Elimination of Metabolic "Soft Spots"
Phenyl Vulnerability: Aromatic rings are electron-rich targets for Cytochrome P450 (CYP) enzymes. The primary metabolic pathway often involves epoxidation to an arene oxide, followed by rearrangement to a phenol (hydroxylation). This is facilitated by the
-electron cloud which stabilizes the radical cation intermediates.
BCP Resilience: The BCP core consists of strained
carbons. The bridgehead C-H bonds possess high Bond Dissociation Energy (BDE), making them significantly more resistant to Hydrogen Atom Transfer (HAT) mechanisms utilized by CYP enzymes. Furthermore, BCP lacks the -orbitals required for arene oxide formation.
Steric Shielding and Secondary Metabolism
BCP acts as a bulky, rigid spacer. Its 3D structure (unlike the flat phenyl ring) can sterically hinder metabolic enzymes from accessing adjacent functional groups (e.g., amides or ethers), thereby reducing hydrolysis or dealkylation rates.
Diagram: Metabolic Vulnerability Comparison
The following diagram illustrates the structural divergence and metabolic fate of Phenyl vs. BCP scaffolds.
Figure 1: Mechanistic comparison of metabolic pathways. The phenyl ring undergoes rapid CYP-mediated oxidation, whereas the BCP core resists oxidative activation due to high bond dissociation energy and lack of pi-electrons.
Comparative Data Analysis
The following data synthesizes key findings from landmark medicinal chemistry studies, specifically the optimization of
-secretase inhibitors (Stepan et al., J. Med.[1] Chem.) and Resveratrol analogs.
Comparison of a biaryl amine drug candidate versus its BCP bioisostere.[2]
Property
Phenyl Analog (Reference)
BCP Analog (Bioisostere)
Impact
Structure
Biaryl Amine
BCP-Amine
shift
LogD (pH 7.4)
4.2
3.1
Improved (Lower lipophilicity)
Solubility (g/mL)
< 1.0
> 50
Major Improvement
(HLM)
48 L/min/mg
12 L/min/mg
4x Stability Increase
(Human)
~25 min
> 120 min
Extended Half-life
Selectivity
High CYP inhibition
Low CYP inhibition
Reduced DDI Risk
Note: Data represents average fold-changes observed in BMS-708,163 optimization studies.
Case Study: Resveratrol vs. BCP-Resveratrol
Resveratrol suffers from rapid metabolism via glucuronidation at the phenol positions. Replacing the central phenyl ring with BCP alters the metabolic landscape.
BCP-Resveratrol: The BCP core increases steric bulk around the remaining phenolic hydroxyls.
Result: Slower glucuronidation kinetics (
reduced by ~60%).
Outcome: Higher systemic exposure (
) in rodent models.
Experimental Protocol: Microsomal Stability Assay
To generate the data above, a robust, self-validating intrinsic clearance assay is required. This protocol ensures data integrity through strict acceptance criteria.
Reagents & Setup[3][4][5][6][7][8][9]
System: Human Liver Microsomes (HLM), 20 mg/mL protein concentration.
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
Test Compound: 1
M final concentration (ensures for linear kinetics).
Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (IS).
Workflow Diagram
Figure 2: Step-by-step workflow for determining intrinsic clearance (
). Strict timing and temperature control are critical for reproducibility.
Data Validation Criteria (Self-Validating System)
For the assay results to be considered valid, the following criteria must be met:
Linearity: The plot of
vs. Time must have an .
Positive Control: Verapamil or Testosterone must show high clearance (
L/min/mg).
Negative Control: Warfarin must show stability (
remaining at 60 min).
Mass Balance: Signal intensity at
must match a solvent standard to rule out non-specific binding to microsomes immediately upon addition.
Calculation
Where is the negative slope of the vs. time plot.
Conclusion
Replacing a phenyl ring with a Bicyclo[1.1.1]pentane (BCP) moiety is a high-confidence strategy for improving metabolic stability.[3][4][5][6][7] The data consistently demonstrates that BCP analogs exhibit lower intrinsic clearance and longer half-lives due to the removal of aromatic oxidation liabilities and the introduction of beneficial steric bulk. For drug discovery programs struggling with high turnover or poor solubility of aryl-rich leads, BCP bioisosterism represents a validated, authoritative solution.
References
Stepan, A. F., et al. (2011).[8] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active
-Secretase Inhibitor." Journal of Medicinal Chemistry.
Goh, Y. L., et al. (2017).[8] "Toward Resolving the Resveratrol Conundrum: Synthesis and In Vivo Pharmacokinetic Evaluation of BCP-Resveratrol." ACS Medicinal Chemistry Letters.
Mykhailiuk, P. K. (2015). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry.
Plesniak, M. P., et al. (2017). "The Bicyclo[1.1.1]pentane Motif: A 3D Alternative to the Phenyl Ring." Chemical Reviews.
Pfizer Inc. (2012). "Bicyclo[1.1.1]pentane substituted gamma secretase inhibitors." U.S. Patent 8,227,604.
Assessing the lipophilicity (logP) of molecules containing the bicyclo[1.1.1]pentane core
Title: Beyond the Benzene Ring: A Technical Guide to Assessing the Lipophilicity of Bicyclo[1.1.1]pentane (BCP) Bioisosteres Executive Summary The replacement of phenyl rings with bicyclo[1.1.1]pentane (BCP) bridges has...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Beyond the Benzene Ring: A Technical Guide to Assessing the Lipophilicity of Bicyclo[1.1.1]pentane (BCP) Bioisosteres
Executive Summary
The replacement of phenyl rings with bicyclo[1.1.1]pentane (BCP) bridges has become a cornerstone strategy in modern medicinal chemistry to improve physicochemical properties without compromising biological potency.[1][2][3] While often cited as a "logP lowering" strategy, the reality is more nuanced. This guide provides a rigorous comparison of BCP versus phenyl lipophilicity, supported by experimental data, and details a self-validating chromatographic protocol for accurate assessment.
Part 1: The Bioisostere Rationale (Mechanism of Action)
To understand how to measure BCP lipophilicity, one must first understand why it differs from the phenyl ring. The BCP core acts as a "saturated spacer" that mimics the vector alignment of a para-substituted benzene ring but introduces three critical physicochemical alterations:
Dimensionality: Unlike the planar (2D) phenyl ring, BCP is a rigid, three-dimensional cage. This disrupts
- stacking interactions which often drive poor solubility in crystalline lattices.
Electronic Character: The BCP core is
hybridized. It lacks the electron-rich -cloud of benzene, reducing non-specific binding (NSB) to plasma proteins and lowering the potential for CYP450-mediated metabolism (specifically avoiding arene oxide formation).
Solvation Volume: While BCP is lipophilic, its 3D volume interacts differently with the solvation shell compared to a flat aromatic ring, often resulting in a lower partition coefficient (logP) for analogous structures.
Visualizing the Structural Transition
The following diagram illustrates the geometric and electronic shift when moving from a phenyl core to a BCP core.
Figure 1: Structural and physicochemical shift from Phenyl to BCP.[1][3][4][5] Note the transition from planar sp2 geometry to rigid sp3 geometry.
Part 2: Comparative Lipophilicity Analysis[1]
The assumption that "BCP always lowers logP" is an oversimplification. The effect depends heavily on the peripheral substituents. However, in direct head-to-head comparisons of halogenated cores, BCP demonstrates a significant advantage in reducing lipophilicity and increasing solubility.
Table 1: Comparative Physicochemical Data (Phenyl vs. BCP)
Data synthesized from Stepan et al. (Pfizer) and Mykhailiuk (Enamine).
-secretase inhibitors, replacing a phenyl ring with BCP reduced the LogD (distribution coefficient at pH 7.4) by approximately 1.0 unit while maintaining potency. However, in larger molecules like Darapladib analogs, the lipophilicity benefit was negligible, yet solubility still improved drastically due to the disruption of crystal packing.
Part 3: Experimental Assessment Methodology
Relying on calculated logP (cLogP) for BCP analogs is risky due to the unique cage strain and electronic effects that standard algorithms often miscalculate.
The Gold Standard: Chromatographic Hydrophobicity Index (CHI) LogD.
Unlike the shake-flask method, which is low-throughput and prone to emulsion errors with 3D cages, the CHI method using Fast-Gradient HPLC provides a robust, high-throughput ranking system.
Protocol: CHI LogD Determination via HPLC
Principle:
Retention time (
) on a C18 reverse-phase column is linearly correlated to lipophilicity. By calibrating with a set of standards with known CHI values, the BCP analog's lipophilicity can be accurately derived.
Equipment:
System: Agilent 1290 Infinity II or equivalent UHPLC.
Column: Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7
m).
Mobile Phase A: 10 mM Ammonium Acetate, pH 7.4 (aqueous).
Mobile Phase B: Acetonitrile (ACN).
Step-by-Step Workflow:
Standard Preparation:
Prepare a mixture of 5-10 calibration standards (e.g., Theophylline, Phenyltetrazole, Benzimidazole, Colchicine, Phenylbutazone) spanning a CHI range of 0 to 100.
Why: Establishes a regression line (
) linking retention time to hydrophobicity.
Sample Injection:
Inject 1
L of the BCP compound (10 mM DMSO stock diluted to 100 M in 50:50 ACN:Water).
Gradient Elution:
Run a fast linear gradient: 0% B to 100% B over 5 minutes at 0.6 mL/min.
Self-Validating Check: The "Dead Time" (
) marker (e.g., Uracil) must elute at the expected void volume. If not, the system dwell volume has drifted.
Calculation:
Convert retention time (
) to CHI using the calibration equation:
Convert CHI to LogD using the formula:
Visualization of the Experimental Workflow
Figure 2: Workflow for Chromatographic Hydrophobicity Index (CHI) determination.
Part 4: References
Stepan, A. F., et al. (2012).[3][6][7] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active
-Secretase Inhibitor." Journal of Medicinal Chemistry, 55(7), 3414–3424.
Mykhailiuk, P. K. (2019).[3] "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry, 17, 2839-2849.
Valko, K., et al. (1997). "Fast Gradient HPLC Method to Determine Compounds Binding to Human Serum Albumin. Relationships with Octanol/Water Partition Coefficients." Journal of Pharmaceutical Sciences, 86(8), 973-982.
Denny, R. A., et al. (2017). "Evaluation of Bicyclo[1.1.1]pentane as a Bioisostere for the Phenyl Group in LRRK2 Inhibitors." ACS Medicinal Chemistry Letters, 8(11), 1184–1189.
Escaping Flatland: A Comparative Guide to BCP Bioisosteres Synthesized from Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate
Executive Summary: The Bioisosteric Paradigm Shift Modern drug discovery is increasingly focused on "escaping from flatland"—a strategy that involves increasing the sp3 carbon fraction ( ) of lead molecules to improve cl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Bioisosteric Paradigm Shift
Modern drug discovery is increasingly focused on "escaping from flatland"—a strategy that involves increasing the sp3 carbon fraction (
) of lead molecules to improve clinical success rates. Within this paradigm, the bicyclo[1.1.1]pentane (BCP) motif has emerged as a premier non-classical bioisostere for para-substituted phenyl rings, tert-butyl groups, and internal alkynes[1].
To incorporate this three-dimensional scaffold into complex drug candidates, Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate serves as a critical bifunctional building block. By offering orthogonal reactive handles—an sp3 iodide for cross-coupling and an ethyl ester for downstream amidation—it enables the modular synthesis of BCP-containing therapeutics with vastly improved physicochemical profiles.
Mechanistic Rationale: Why Replace Phenyl with BCP?
The decision to replace a planar arene with a BCP core synthesized from Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate is driven by specific physicochemical causalities[1]:
Disruption of
Stacking (Solubility): Planar phenyl rings often suffer from poor aqueous solubility due to strong stacking interactions that create a highly stable, rigid crystal lattice. The 3D aliphatic nature of BCP disrupts this packing, significantly lowering the lattice energy and increasing kinetic solubility.
Reduced Lipophilicity (LogP): The BCP core contains only 5 carbon atoms compared to the 6 carbons of a phenyl ring. This reduction in carbon count, combined with the lack of polarizable
-electrons, intrinsically lowers the partition coefficient (LogP), which is crucial for minimizing off-target toxicity and improving metabolic stability[1].
Vectorial Mimicry (Target Affinity): The diagonal distance across the bridgehead carbons of the BCP core is approximately 1.85 Å. This geometry effectively mimics the exit vectors of a para-substituted arene, ensuring that the spatial orientation of the flanking pharmacophores remains perfectly aligned with the target protein's binding pocket[1].
Comparative Performance Analysis: Case Studies in Drug Discovery
To objectively evaluate the impact of the BCP isostere, we compare two well-documented drug discovery campaigns where a central phenyl ring was replaced using a BCP building block.
Case Study A:
-Secretase Inhibitor (BMS-708163)
In the optimization of BMS-708163 (an Alzheimer's disease candidate), researchers replaced the central para-fluorophenyl ring with a BCP motif[2].
Result: The resulting BCP analog (Compound 3) maintained equipotent enzyme inhibition but exhibited profound improvements in passive permeability and aqueous solubility[2].
In Vivo Impact: These optimized properties translated to a ~4-fold increase in
and AUC (Area Under the Curve) in mouse models following oral administration[2].
Case Study B: LpPLA2 Inhibitor (Darapladib)
Darapladib is a potent LpPLA2 inhibitor (pIC50 = 10.2) but suffers from high lipophilicity (ChromLogD7.4 = 6.3)[3]. Replacing the central phenyl spacer with a BCP core yielded an analog with vastly superior physicochemical properties[3].
Result: The BCP analog maintained the high target potency while significantly reducing lipophilicity[3]. Furthermore, Artificial Membrane Permeability (AMP) increased drastically from 230 nm/s to 705 nm/s[4].
Objective: Couple the sp3 carbon of the BCP core to an aryl bromide (Ar-Br) representing the "left-hand" pharmacophore.
Causality: Traditional Palladium-catalyzed cross-couplings often fail with sp3 iodides due to sluggish oxidative addition and rapid
-hydride elimination. Using an Iridium-based photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6) generates a BCP radical via single-electron transfer (SET), which efficiently intercepts a Nickel catalytic cycle to form the C(sp3)-C(sp2) bond without elimination side-reactions.
Procedure: In a glovebox, combine Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate (1.0 equiv), Ar-Br (1.2 equiv), NiCl2·glyme (10 mol%), dtbbpy (10 mol%), Ir-photocatalyst (2 mol%), and TTMSS (1.5 equiv) in anhydrous DME. Irradiate with blue LEDs (450 nm) at room temperature for 16 hours.
Self-Validation: Analyze the crude mixture via LC-MS. The disappearance of the starting iodide mass (
266) and the appearance of the coupled product mass confirms successful radical cross-coupling.
Step 2: Saponification of the Ethyl Ester
Objective: Unmask the carboxylic acid for downstream amidation.
Causality: The highly strained BCP core is sensitive to harsh acidic conditions, which can cause ring-opening. Therefore, mild basic hydrolysis using LiOH is employed to selectively cleave the ethyl ester while preserving the [1.1.1] framework.
Procedure: Dissolve the intermediate from Step 1 in a 3:1:1 mixture of THF/MeOH/H2O. Add LiOH·H2O (3.0 equiv) and stir at room temperature for 4 hours. Acidify carefully to pH 4 using 1M HCl and extract with EtOAc.
Self-Validation: Perform
H-NMR. The complete disappearance of the ethyl quartet (4.1 ppm) and triplet (1.2 ppm) validates quantitative deprotection.
Step 3: Amide Bond Formation
Objective: Attach the "right-hand" amine pharmacophore (R-NH2).
Causality: The bridgehead carboxylic acid of a BCP is sterically hindered. Standard carbodiimide reagents (EDC/DCC) often result in low yields. HATU is utilized because it forms a highly reactive 7-azabenzotriazole active ester, which accelerates the amidation of sterically demanding sp3 centers.
Procedure: To a solution of the BCP-acid (1.0 equiv) in DMF, add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 minutes to pre-form the active ester, then add R-NH2 (1.1 equiv). Stir for 12 hours at room temperature.
Self-Validation: Purify via preparative HPLC. Final validation requires HRMS (High-Resolution Mass Spectrometry) matching the exact calculated mass of the target BCP-drug analog within 5 ppm, and a purity of >95% via UPLC before advancing to biological assays.
References
Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor , PMC / ACS Medicinal Chemistry Letters, [Link]
Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor , PubMed / Journal of Medicinal Chemistry, [Link]
In vitro and in vivo property comparison of BCP analogs with parent drugs
In Vitro and In Vivo Property Comparison: -Caryophyllene (BCP) vs. Analogs & Formulations Executive Summary -Caryophyllene (BCP) is a bicyclic sesquiterpene and a selective cannabinoid receptor type 2 (CB2) agonist.[1][2...
Author: BenchChem Technical Support Team. Date: March 2026
In Vitro and In Vivo Property Comparison:
-Caryophyllene (BCP) vs. Analogs & Formulations
Executive Summary
-Caryophyllene (BCP) is a bicyclic sesquiterpene and a selective cannabinoid receptor type 2 (CB2) agonist.[1][2][3][4] While it holds Generally Recognized As Safe (GRAS) status and exhibits significant anti-inflammatory and analgesic potential, its clinical translation is hindered by high lipophilicity (ClogP ~6.7), volatility, and poor oral bioavailability.
This guide compares the parent drug BCP against three distinct classes of alternatives:
Metabolic Analog:
-Caryophyllene Oxide (BCPO ) – The primary oxidation product with a distinct, non-CB2 mechanism.[1]
Synthetic Derivatives:Tricyclic Amides (e.g., Compound 6b) – Chemically modified analogs designed for enhanced antiproliferative potency.
Functional Formulations:BCP-SEDDS – A self-emulsifying delivery system that optimizes the pharmacokinetics of the parent molecule.
Part 1: Chemical & Physicochemical Profiling
The primary challenge with natural BCP is its instability and poor solubility. Analogs are designed to either stabilize the core structure or alter the pharmacophore for distinct targets.
Table 1: Physicochemical Comparison
Feature
Parent Drug: (E)--Caryophyllene
Metabolite Analog: BCPO
Synthetic Analog: Compound 6b
CAS Registry
87-44-5
1139-30-6
N/A (Synthetic Library)
Core Structure
Bicyclic sesquiterpene (alkene)
Epoxide derivative
Tricyclic Amide (Ritter reaction product)
Lipophilicity (ClogP)
~6.7 (High)
~5.8
~4.5 (Predicted)
Water Solubility
Poor (<1 g/mL)
Low
Moderate (due to amide polarity)
Stability
Volatile; oxidizes to BCPO upon air exposure
Stable solid
Stable solid
Primary Target
CB2 Receptor (Agonist)
Non-CB2 (STAT3, MAPK)
Cell Cycle (G0/G1 Arrest)
Part 2: In Vitro Pharmacology & Mechanism
Receptor Binding & Signaling Pathways
BCP is unique among dietary terpenes for its selective binding to CB2.[2][5] However, its oxide analog (BCPO) loses this affinity, shifting its mechanism entirely. Synthetic amides retain the scaffold but target antiproliferative pathways more aggressively.
Experimental Protocol: CB2 cAMP Inhibition Assay
To validate CB2 agonism, the following protocol is standard for comparing BCP and its analogs:
Cell Line: CHO-K1 cells stably expressing human CB2 receptors.
Induction: Stimulate cells with Forskolin (
) to elevate cAMP levels.
Treatment: Treat with BCP or Analog (0.1 nM – 10
) for 30 minutes.
Detection: Measure cAMP levels using TR-FRET.
Validation: Use AM630 (CB2 antagonist) to confirm receptor specificity. If the effect is blocked by AM630, it is CB2-dependent.
Table 2: In Vitro Potency Data
Compound
Target Affinity ()
Functional Potency ()
Mechanism Note
BCP
CB2: 155 nM
cAMP : ~200 nM
Full agonist; inhibits adenylate cyclase.
BCPO
CB2: >10 (No binding)
Cytotox : 20–60
ECS Independent. Inhibits PI3K/Akt/mTOR.
Compound 6b
Not Determined
Cytotox : 8.2
High Potency. 10x more potent than BCP in breast cancer lines (MDA-MB-231).
Visualization: Divergent Signaling Pathways
The following diagram illustrates how the parent drug (BCP) and its oxide analog (BCPO) diverge in mechanism despite structural similarity.
Caption: Divergent signaling of BCP (CB2-dependent) vs. BCPO (CB2-independent).
Part 3: In Vivo Pharmacokinetics (ADME)
The major limitation of BCP is its bioavailability.[6] While synthetic structural analogs (like amides) attempt to solve this via polarity, functional formulations (SEDDS) have shown the most immediate success in clinical translation.
Experimental Protocol: Comparative PK Study
To compare the parent drug vs. a formulated analog (BCP-SEDDS):
Subjects: Healthy human volunteers or Wistar rats (fasted).
Dosing: Single oral dose (e.g., 100 mg BCP equivalent).
via cell cycle arrest (G0/G1), offering a "drug-like" potency profile suitable for chemotherapy adjuvants.
BCPO is effective against sorafenib-resistant hepatocellular carcinoma by inhibiting multidrug resistance proteins (MDR).
Workflow: Selecting the Right Analog
Caption: Decision tree for selecting BCP or its analogs based on therapeutic indication.
References
Gertsch, J., et al. (2008).[2][8][9] Beta-caryophyllene is a dietary cannabinoid.[3] Proceedings of the National Academy of Sciences, 105(26), 9099-9104. Link
Fidyt, K., et al. (2016). ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-caryophyllene and -caryophyllene oxide—natural compounds of anticancer and analgesic properties. Cancer Medicine, 5(10), 3007-3017. Link
Rodd, A. L., et al. (2019).
-caryophyllene via the Ritter reaction against MDA-MB-231 breast cancer cells.[10][11] RSC Advances, 9, 41429-41438. Link
Velleja, A., et al. (2022). Enhanced Oral Bioavailability of
-Caryophyllene in Healthy Subjects Using the VESIsorb® Formulation Technology. Molecules, 27(9), 2724. Link
Di Giacomo, S., et al. (2019). Chemosensitization of hepatocellular carcinoma cells to sorafenib by ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-caryophyllene oxide-induced inhibition of ABC export pumps. Archives of Toxicology, 93, 623–634. Link
This guide provides a technical comparative analysis of the bicyclo[1.1.1]pentane (BCP) scaffold against traditional phenyl and cubane analogs. It addresses the critical need in medicinal chemistry to replace planar aromatic rings with saturated, three-dimensional linkers to improve solubility and metabolic stability while maintaining linear exit vectors. We detail the computational workflows required to validate conformational rigidity, rotational barriers, and halogen-bonding capabilities.
Part 1: The Bioisostere Landscape
Comparative Analysis of Scaffolds
In drug design, replacing a phenyl ring with a BCP core is a strategic "scaffold hop." The BCP core mimics the linear geometry of para-substitution but introduces
character, which correlates with higher clinical success rates.
Table 1: Physicochemical Comparison of Linker Scaffolds
Feature
BCP Analog (Product)
Phenyl Analog (Standard)
Cubane Analog (Alternative)
Core Structure
Bicyclo[1.1.1]pentane
Benzene
Cubane
Hybridization
(Saturated)
(Aromatic)
(Saturated)
Exit Vector Angle
180° (Linear)
180° (Linear)
180° (Linear)
Distance ()
~1.85 Å
~2.80 Å
~2.72 Å
Solubility (LogP)
Improved (Lower)
Baseline (Higher)
Improved
Metabolic Liability
Low (No aromatic hydroxylation)
High (P450 oxidation)
Low
Ester Rotational Barrier
Low (< 5 kcal/mol)
High (~10-12 kcal/mol)
Low
Key Insight: The BCP scaffold is significantly shorter than the phenyl ring. When replacing Ethyl 4-iodobenzoate with Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate, the distance between the iodine and the carbonyl carbon decreases by approximately 1 Å. This spatial contraction must be accounted for in docking studies.
Part 2: Computational Methodology
To accurately model the conformational landscape of BCP derivatives, standard force fields (like MMFF94) are often insufficient due to the unique strain energy of the bridgehead carbons. Density Functional Theory (DFT) with dispersion correction is the gold standard.
Recommended Protocol
Level of Theory:
B97X-D / def2-TZVP
Reasoning: The B97X-D functional captures long-range dispersion interactions critical for accurate conformational folding, while the def2-TZVP basis set is essential for describing the diffuse electron density around the Iodine atom (Sigma hole).
Workflow Visualization
The following diagram outlines the logical flow for characterizing these derivatives, from initial sampling to electrostatic mapping.
Figure 1: Computational workflow for characterizing BCP derivatives.[1] Green nodes indicate DFT steps; Red nodes indicate electronic property analysis.
Part 3: Conformational Analysis & Energetics
Ester Rotational Barriers
A critical difference between the BCP derivative and its phenyl analog is the rotational freedom of the ester group.
Phenyl Analog: The ester carbonyl conjugates with the aromatic
-system. This creates a significant energy barrier to rotation (forcing planarity) and a strong preference for the 0° or 180° dihedral angle.
BCP Analog: The BCP core is saturated.[1][2] There is no
-conjugation between the bridgehead carbon and the carbonyl.
Result: The rotational barrier is dominated purely by sterics and weak hyperconjugation (
).
Implication: The BCP ester is more "floppy" in solution. In drug binding pockets, this lowers the entropic penalty for fitting into specific geometries compared to the rigid phenyl ester.
The Iodine "Sigma Hole"
The iodine atom on the BCP core exhibits a "Sigma Hole"—a region of positive electrostatic potential along the C-I bond axis, surrounded by a belt of negative potential. This allows the molecule to act as a Halogen Bond (XB) donor.
Comparative Electrostatics:
Iodobenzene: The electron-withdrawing phenyl ring enhances the sigma hole, but the
-cloud above/below the ring is electron-rich.
Iodo-BCP: The strained cage is electron-withdrawing (due to high s-character in the C-C bonds). Computational studies often show the BCP-Iodine sigma hole is comparable or superior to iodobenzene in strength, making it an excellent motif for targeting carbonyls or nitrogens in receptor pockets via halogen bonding.
Part 4: Experimental Validation
Computational predictions must be validated against experimental observables.
X-Ray Crystallography
The definitive proof of the "linear" exit vector.
Protocol: Grow single crystals using slow evaporation from heptane/EtOAc.
Metric: Measure the
angle. In BCP, this should be strictly 180°. Deviations suggest crystal packing forces overcoming the intrinsic rigidity.
NMR Spectroscopy (
and NOE)
J-Coupling: The unique strain of BCP results in distinct
coupling constants (>160 Hz) at the bridgehead carbons.
NOE (Nuclear Overhauser Effect): Use 1D-NOE to assess the preferred conformation of the ethyl group. In the BCP derivative, the lack of an ortho proton (present in benzene) changes the through-space interactions available for the ethyl protons.
References
Bioisosteric Properties of BCP
Title: Assessing the rigidity of cubanes and bicyclo[1.1.1]pentanes as benzene bioisosteres.
Technical Guide: Bicyclo[1.1.1]pentane (BCP) Building Blocks in Synthesis
Executive Summary: The "Escape from Flatland" In modern drug discovery, the transition from planar aromatic systems to saturated, three-dimensional scaffolds is not merely a trend—it is a necessity for improving physicoc...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The "Escape from Flatland"
In modern drug discovery, the transition from planar aromatic systems to saturated, three-dimensional scaffolds is not merely a trend—it is a necessity for improving physicochemical properties.[1] The Bicyclo[1.1.1]pentane (BCP) motif has emerged as the premier bioisostere for para-phenyl rings and tert-butyl groups.[2]
This guide provides a head-to-head technical comparison of the two primary synthetic entry points for BCP incorporation:
[1.1.1]Propellane: The highly reactive, volatile parent precursor.
Functionalized BCP Salts: Stable, pre-functionalized building blocks (e.g., BCP-amines, BCP-acids).
Key Takeaway: While [1.1.1]propellane offers the most direct, atom-economical route for early-stage diversity (via strain-release chemistry), stable BCP salts provide superior reproducibility and scalability for late-stage lead optimization, albeit at a higher material cost.
The Contenders: Material Selection & Handling
The choice of building block dictates the synthetic strategy. Below is a comparative analysis of the physical and chemical characteristics of the two primary BCP sources.
Feature
[1.1.1]Propellane (Precursor)
BCP-Amine/Acid Salts (Building Blocks)
State
Volatile liquid / Solution (Ether/THF)
Stable Crystalline Solid
Stability
Unstable; requires -20°C storage. Polymerizes if concentrated.
High; indefinite shelf life at RT.
Reactivity Mode
Strain-Release: Radical addition or nucleophilic attack on the central bond.[3]
Standard Coupling: Amide coupling, reductive amination, esterification.
Moderate to Low (Commercial blocks are expensive).
Head-to-Head Reactivity Scenarios
Scenario A: Nitrogen Functionalization (The "Aniline" Replacement)
Objective: Synthesize a BCP-amine analog of a drug candidate.
Route 1: Strain-Release Amination (Propellane)
Mechanism:[1][4][5] Nucleophilic attack of a secondary amine (or "Turbo-amide") onto the central carbon of [1.1.1]propellane, followed by protonation or trapping.
Pros: One-step installation; access to unique tertiary amines.
Cons: Limited to specific amine nucleophiles; requires handling of hazardous propellane solutions.
Verdict: Best for tertiary amine synthesis where commercial BCP blocks are unavailable.
Route 2: Amide Coupling (BCP-Amine HCl)
Mechanism:[1][4][5][6] Standard HATU/EDC coupling with a carboxylic acid.
Pros: Extremely reliable; compatible with automated parallel synthesis; no specialized glassware required.
Cons: BCP-amines are sterically bulky at the bridgehead; reaction rates can be slower than primary alkyl amines.
Verdict: The Gold Standard for medicinal chemistry SAR (Structure-Activity Relationship) campaigns.
Scenario B: Radical Functionalization
Objective: Install a BCP group via C-C bond formation.
Route 1: Radical Addition to Propellane (ATRA)
Method: Photoredox or radical initiator (e.g., BEt3) adds a radical (R•) across the bridgehead.
Insight: This is the only viable way to access complex 1,3-disubstituted BCPs directly from halides.
Verdict:Winner for C-C bond construction. Stable BCP salts cannot participate in this chemistry easily.
Physicochemical Impact Data
Replacing a phenyl ring with a BCP unit drastically alters the molecular profile. The following data summarizes the shift in properties when moving from a Phenyl-drug to a BCP-analog (e.g., BMS-708,163 analog).
Property
Phenyl Ring (Baseline)
BCP Bioisostere
Impact
Geometry
Planar (2D)
3D (Linear Spacer)
"Escape from Flatland"
Distance
~2.8 Å (para)
~1.85 Å (bridgehead)
Shorter spacer; may affect binding depth.
LogP
High (Lipophilic)
Lower (~1-2 unit drop)
Improved Solubility
Metabolic Stability
Prone to CYP oxidation (aromatic hydroxylation)
High Stability
Reduced Clearance
Fsp3
0.0
1.0
Higher clinical success probability.
Data Source: Aggregated from Stepan et al. (Pfizer) and Mykhailiuk (Enamine).
Decision Logic & Visualization
Decision Matrix: Which Block to Choose?
The following diagram illustrates the logical flow for selecting the correct BCP building block based on synthetic goals.
Figure 1: Strategic decision tree for selecting between propellane precursors and stable BCP salts.
Mechanism: Strain-Release Amination
Visualizing the "Turbo-amide" approach (Baran Methodology) vs. Standard Coupling.
Figure 2: Simplified mechanism of strain-release amination utilizing the high potential energy of propellane.
Experimental Protocols
Protocol A: Standard Amide Coupling (Using BCP-Amine Salt)
For the synthesis of BCP-carboxamides from stable salts.
Step 1 (Turbo-Amide Formation): In a flame-dried vial under Ar, dissolve the amine in THF. Dropwise add iPrMgCl (2.0 M) at 0°C. Stir 15 min to form the magnesium amide.
Step 2 (Insertion): Add the [1.1.1]propellane solution to the reaction mixture.
Step 3 (Reaction): Warm to RT and stir for 12 hours. The strain energy drives the C-N bond formation.
Step 4 (Quench): Quench with MeOH or dilute HCl (if product is stable).
Safety Note: Propellane is volatile and potentially explosive if concentrated to dryness. Always handle in solution.
References
Stepan, A. F., et al. (2012). "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry.
Gianatassio, R., et al. (Baran Lab) (2016).[7] "Strain-release amination."[8][9][10] Science.
Mykhailiuk, P. K. (2015). "In Situ Generation of [1.1.1]Propellane for the Synthesis of Bicyclo[1.1.1]pentan-1-amines." Angewandte Chemie International Edition.
Bunker, K. D., et al. (2011).[7] "Scalable Synthesis of 1-Bicyclo[1.1.1]pentylamine." Organic Letters.
Evaluating the Patentability of Novel Compounds Derived from Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate
Executive Summary: The "Inventive Step" in BCP Scaffolds In the competitive landscape of small molecule drug discovery, the transition from a planar phenyl ring to a high-Fsp³ bioisostere is more than a design choice—it...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The "Inventive Step" in BCP Scaffolds
In the competitive landscape of small molecule drug discovery, the transition from a planar phenyl ring to a high-Fsp³ bioisostere is more than a design choice—it is a distinct intellectual property (IP) strategy. This guide evaluates Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate (EIBPC) not merely as a reagent, but as a gateway to patentable chemical space.
The core patentability argument for derivatives of EIBPC lies in the "Unexpected Technical Effect." While the bicyclo[1.1.1]pentane (BCP) motif is a known bioisostere for para-substituted benzenes, specific derivatives often exhibit non-obvious improvements in metabolic stability and solubility that prior art (phenyl analogs) cannot predict. This guide provides the experimental framework to quantify these advantages, creating the data package necessary to support an "Inventive Step" (Article 56 EPC / 35 U.S.C. § 103) defense.
The Scaffold Advantage: BCP vs. Phenyl[1]
To argue patentability, one must first establish the structural distinctness that drives functional superiority. The BCP core derived from EIBPC offers a rigid, linear exit vector similar to benzene but with fundamentally different physicochemical properties.
Increases Fsp³ fraction; correlates with clinical success.
Metabolic Liability
High (Aromatic hydroxylation)
Low (Quaternary carbons)
Blocks CYP450 metabolism at the ring.
Lipophilicity (LogP)
High
Moderate/Low
Lowers LogD, reducing non-specific binding.
Expert Insight: The "obviousness" rejection often claims that replacing a phenyl ring with a BCP is a standard bioisosteric swap. To overcome this, your data must show that the BCP analog resolves a specific "liability" (e.g., hERG toxicity, poor solubility) that the phenyl analog possesses.
Synthetic Utility of the Precursor (EIBPC)
Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate is the preferred starting material because it is bifunctional and orthogonal.
The Iodide (
): A "soft" handle for radical cross-coupling or halogen-metal exchange.
The Ester (
): A "hard" handle for hydrolysis and amide coupling.
This orthogonality allows for the rapid generation of Library X (Aryl-BCP-Amides) , which is the primary source of patentable matter.
Diagram 1: Synthetic Divergence & IP Generation
This workflow illustrates how EIBPC is converted into high-value IP assets.
Caption: Divergent synthesis from EIBPC allows for independent optimization of the C3 (Target Binding) and C1 (Solubility/PK) vectors.
Comparative Performance Data (The Evidence)
To secure a patent, you must demonstrate superiority over the "Prior Art" (usually the phenyl analog). The following data structure is recommended for your patent application.
Hypothesis: The BCP derivative will retain potency while significantly increasing half-life (
) compared to the phenyl analog.
Simulated Data Set (Representative of BCP Literature):
Compound ID
Core Scaffold
Potency (, nM)
Solubility (pH 7.4, )
HLM ()
Patent Status
Cmpd A (Prior Art)
Phenyl
12
5
145 (High Clearance)
Public Domain
Cmpd B (Novel)
BCP (from EIBPC)
15
180
12 (Low Clearance)
Patentable
Analysis:
Potency: Cmpd B is equipotent (within error margin). This proves the bioisostere fits the binding pocket.
Solubility: 36x improvement. This is the "unexpected result."
Stability: Clearance reduced by >90%. This prevents the "rapid clearance" rejection often seen with phenyl-based leads.
Experimental Protocols
To ensure reproducibility and data integrity (E-E-A-T), the following protocols utilize the specific reactivity of the EIBPC precursor.
Protocol A: Photoredox Cross-Coupling (The C3-Iodide Functionalization)
Standard Suzuki couplings often fail on BCP-iodides due to slow oxidative addition at the bridgehead. This radical-based approach is the industry standard for EIBPC.
Objective: Install an aryl group at the 3-position of EIBPC.
Setup: Charge a vial with EIBPC, aryl bromide, catalyst, and base. Transfer to a glovebox or purge with Argon.
Initiation: Add solvent and silane. Seal the vial.
Irradiation: Place in a photoreactor (Blue LED, 450 nm) with fan cooling to maintain
. Stir for 16 hours.
Workup: Dilute with EtOAc, wash with brine. Concentrate.
Purification: Flash chromatography (Hexane/EtOAc). The iodine atom is replaced by the aryl group via a bridgehead radical intermediate.
Protocol B: Metabolic Stability Assay (The Validation)
This assay generates the critical data for the patent "Example" section.
System: Human Liver Microsomes (HLM).
Incubation: 1
test compound (Cmpd A vs Cmpd B) in phosphate buffer (pH 7.4).
Start: Add NADPH regenerating system.
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins into acetonitrile containing internal standard.
Analysis: LC-MS/MS. Plot ln(concentration) vs. time to determine
and calculate .
Patentability Strategy: The Decision Tree
Use this logic flow to determine if your EIBPC-derived compound is ready for filing.
Diagram 2: Patent Evaluation Logic
A decision tree for assessing the "Inventive Step."
Caption: Patentability hinges on the "Properties Improved" step. Equipotency alone is often insufficient for a strong patent.
References
Stepan, A. F., et al. (2012).[1][2][3][4][5] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active
-Secretase Inhibitor." Journal of Medicinal Chemistry.
Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry.
Measom, N. D., et al. (2017).[2][5] "Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor." ACS Medicinal Chemistry Letters.
Denisenko, A., et al. (2021).[1] "Practical Synthesis of Bicyclo[1.1.1]pentanes via Photoredox Catalysis." Chemistry - A European Journal.
Case studies of successful drug candidates incorporating the bicyclo[1.1.1]pentane motif
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Developers Estimated Reading Time: 12 Minutes Executive Summary: The "Turbo-Charged" Bioisostere In the pursui...
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Technical Comparison Guide
Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Developers
Estimated Reading Time: 12 Minutes
Executive Summary: The "Turbo-Charged" Bioisostere
In the pursuit of improved physicochemical properties, the bicyclo[1.1.1]pentane (BCP) motif has emerged as the premier non-classical bioisostere for the para-phenyl ring and the tert-butyl group.[1] Unlike traditional aromatic rings that contribute to "molecular flatness" (low Fsp³)—often correlating with poor solubility and high attrition—the BCP motif offers a rigid, three-dimensional scaffold that maintains vector alignment while dramatically improving metabolic stability and solubility.
This guide analyzes three specific case studies where BCP incorporation rescued a drug candidate series, providing side-by-side experimental data to validate the transition.
Part 1: The Geometry of Substitution (Vector Analysis)
Before examining specific drugs, one must understand the structural argument. Replacing a phenyl ring with BCP is not a 1:1 geometric swap; it is a strategic compression.
Phenyl Ring: Distance between para-substituents is ~2.8 Å .
BCP Motif: Distance between bridgehead carbons is ~1.85 Å .[1]
This ~1.0 Å contraction can be deleterious if the binding pocket requires a long reach, but advantageous if the parent molecule suffers from steric clashes or requires a more compact profile.
Visualization: The Bioisosteric Decision Tree
Figure 1: Strategic workflow for determining when to deploy BCP moieties.
The most authoritative example of BCP utility is Pfizer's optimization of the BMS-708,163 (Avagacestat) chemotype. The parent compound contained a para-fluorophenyl ring which acted as a spacer.[3] While potent, the series suffered from solubility-limited absorption.
The Modification
Researchers replaced the central para-fluorophenyl ring with a BCP unit.[4] This disrupted the molecular planarity (increasing Fsp³) without altering the critical pharmacophore orientation.
Comparative Data: Phenyl vs. BCP[1][4][5]
Property
Compound 1 (Parent Phenyl)
Compound 3 (BCP Analog)
Impact
Structure
p-Fluorophenyl linker
Bicyclo[1.1.1]pentane linker
Fsp³ Increase
Potency (IC₅₀)
0.27 nM
0.18 nM
Equipotent
Solubility (pH 6.5)
< 1 µg/mL
11.6 µg/mL
>11-fold Increase
Solubility (pH 7.4)
< 1 µg/mL
32.7 µg/mL
>30-fold Increase
Lipophilicity (LogD)
3.9
3.2
Lower (Better)
Clearance (Cl)
14 mL/min/kg
8 mL/min/kg
Improved Stability
Key Insight: The BCP analog maintained potency because the "spacer" function did not require the full 2.8 Å length of the phenyl ring. The massive gain in solubility is attributed to the disruption of crystal lattice energy (escaping the "brick dust" character of flat aromatic drugs).
Part 3: Case Study B — Metabolic Stability (Amide Hydrolysis)
Subject: IDO1 Inhibitors (BMS/Checkmate)
Reference: ACS Med. Chem. Lett. 2017 (Related to BMS-986205 development).
In the development of Indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors, researchers faced a stability challenge. The lead compounds contained a benzamide moiety.[5] This aromatic amide was prone to rapid hydrolysis in vivo, limiting the half-life.
The Modification
Replacing the phenyl ring of the benzamide with a BCP unit created a "bicyclo-amide."
Mechanism of Improvement
Electronic Deactivation: The BCP group is not aromatic; it does not activate the carbonyl carbon for nucleophilic attack as strongly as a phenyl ring.
Steric Bulk: The cage structure provides orthogonal steric protection against hydrolytic enzymes.
Comparative Data
Property
Phenyl-Amide Lead
BCP-Amide Analog
Impact
IDO1 Potency
4.2 nM
6.5 nM
Comparable
Human Liver Microsomes (t½)
< 15 min
> 120 min
Drastic Stabilization
Plasma Stability
Poor (Hydrolysis)
High (Stable)
Solves Liability
Key Insight: Here, BCP was not just a spacer; it was a metabolic shield . The switch effectively halted the primary clearance mechanism (hydrolysis) while retaining the hydrogen-bond donor/acceptor geometry required for IDO1 binding.
Part 4: Synthesis & Protocols
Warning: The precursor, [1.1.1]propellane, is volatile and potentially unstable. All protocols must be performed in a fume hood with appropriate shielding.
Standard Workflow: Strain-Release Amination
To synthesize the BCP-amine motifs used in the Pfizer case study, the "Turbo-Grignard" or Strain-Release method is standard.
Protocol: Preparation of BCP-Amine (General Procedure)
Reagent Generation: [1.1.1]Propellane is generated in situ or distilled as a solution in ether/pentane from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane.
Radical/Anionic Addition:
Reaction: Treat a secondary amine (the drug scaffold) with i-PrMgCl·LiCl (Turbo Grignard) to generate the magnesium amide.
Addition: Add the [1.1.1]propellane solution at -78 °C. The strain energy of the central bond (~65 kcal/mol) drives the rapid addition of the nucleophile.
Quenching: The resulting BCP-Grignard species is quenched with an electrophile (e.g., Iodine, CO₂, or simply a proton source) to functionalize the other bridgehead carbon.
Visualization: Synthesis Pathway
Figure 2: The Strain-Release Amination workflow.
Part 5: Critical Limitations (Negative Controls)
To maintain scientific integrity, we must acknowledge where BCP fails.
The "Short Reach" Failure: In the optimization of Darapladib (LpPLA2 inhibitor), replacing the phenyl ring with BCP resulted in a 10-fold loss in potency .
Reason: The binding pocket required the specific 2.8 Å extension of the phenyl ring to reach a hydrophobic pocket (Leu121). The 1.85 Å BCP linker fell short, proving that BCP is not a "universal" replacer.
Chemical Stability: While metabolically stable, the BCP core can be susceptible to acid-catalyzed rearrangement if not properly substituted, though this is rare in physiological conditions.
References
Stepan, A. F., et al. (2012).[2][6][7] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry, 55(7), 3414–3424.[3] Link
Measom, N. D., et al. (2017).[2] "Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor." ACS Medicinal Chemistry Letters, 8(1), 43–48.[2][8] Link
Mykhailiuk, P. K. (2019). "Bicyclo[1.1.1]pentanes: Synthesis and Application in Medicinal Chemistry." Organic & Biomolecular Chemistry, 17, 2839-2867. Link
Gianatassio, R., et al. (2016). "Strain-Release Amination." Science, 351(6270), 241-244. Link
Meanwell, N. A. (2011).[9] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.[9] Link
Executive Summary & Immediate Action Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate (CAS: 1936371-35-5) is a high-value, strained-ring organoiodide used primarily as a bioisostere linker in drug discovery.[1] For dispos...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Immediate Action
Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate (CAS: 1936371-35-5) is a high-value, strained-ring organoiodide used primarily as a bioisostere linker in drug discovery.[1] For disposal purposes, it must be classified as Halogenated Organic Waste .[1]
Action: This increases the corrosivity and inhalation hazard of the waste.[1] Ensure the container is amber glass and tightly sealed to prevent sublimation of iodine vapors.
Pre-Disposal Stabilization & Segregation
Effective disposal begins at the bench.[1] You must segregate this chemical from incompatible waste streams to prevent fires or toxic gas generation.[1]
Segregation Logic
The following diagram outlines the decision process for segregating this specific BCP derivative.
Figure 1: Waste segregation logic. Note that the presence of the iodine atom generally forces the entire mixture into the "Halogenated" waste stream to ensure proper incineration.
Detailed Disposal Workflow
Step 1: Container Selection[1]
Material: High-Density Polyethylene (HDPE) or Amber Glass.[1]
Why? Amber glass protects the C-I bond from photolysis.[1] HDPE is resistant to general organic solvents.[1]
Closure: Screw cap with a Teflon (PTFE) liner.[1] Avoid foil or parafilm as primary seals, as iodine vapors can corrode/penetrate them over time.[1]
Step 2: Labeling (RCRA Compliance)
Even if your facility uses generic labels, you must add specific hazard text.[1]
Advisory: Do NOT attempt to chemically destroy this compound (e.g., via hydrolysis or oxidation) on the benchtop unless part of a validated experimental protocol.[1] The risk of generating volatile alkyl iodides or iodine vapor outweighs the benefit of volume reduction.
Protocol: Pack and ship for commercial incineration.
Step 4: Storage Prior to Pickup
Store in a cool, dark location.
Satellite Accumulation Area (SAA): Keep the container in secondary containment (tray) to catch potential leaks.
Time Limit: Adhere to the 90-day (Large Quantity Generator) or 180-day (Small Quantity Generator) storage limits as per EPA 40 CFR 262.16/17.
Emergency Procedures: Spills & Exposure
If a spill occurs, the primary risks are inhalation of vapors and skin absorption.
Spill Cleanup Protocol
Evacuate & Ventilate: Clear the immediate area.[1][3]
Absorb: Use vermiculite or a commercial organic spill pad.[1]
Decontaminate (The Thiosulfate Wash):
If the spill leaves a purple/brown stain (iodine), wash the surface with a 10% Sodium Thiosulfate solution .[1]
Chemistry:
(Reduces toxic iodine to water-soluble, colorless iodide).[1]
Disposal: Place all absorbent materials into the Halogenated Solid Waste bin.
Figure 2: Spill response workflow highlighting the specific decontamination step for iodine.[1]
Regulatory Framework (USA/Global)
EPA (United States)
Waste Classification: This material is not explicitly "P" or "U" listed. However, it falls under Characteristic Waste if it exhibits ignitability (D001) or toxicity.[1]
Halogenated Solvents (F-List): If mixed with spent solvents like Methylene Chloride, it adopts the F002 code.[1]
LDR (Land Disposal Restrictions): As a halogenated organic (HOC), it is prohibited from land disposal without treatment (incineration).[1]
Transport (DOT/IATA)
When shipping waste off-site:
Proper Shipping Name: Waste Flammable Liquid, n.o.s. (if in solvent) OR Waste Toxic Liquid, Organic, n.o.s.[1] (if pure).
U.S. Environmental Protection Agency (EPA). 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1] Electronic Code of Federal Regulations.[1][7] Available at: [Link]
National Institutes of Health (NIH) - PubChem. Compound Summary: Alkyl Iodides (General Class Hazards).[1] Available at: [Link]
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000).[1] Available at: [Link]